3,4-Dimethoxybenzaldehyde

Catalog No.
S600218
CAS No.
120-14-9
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxybenzaldehyde

CAS Number

120-14-9

Product Name

3,4-Dimethoxybenzaldehyde

IUPAC Name

3,4-dimethoxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3

InChI Key

WJUFSDZVCOTFON-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)OC

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
6.32 mg/mL at 25 °C
insoluble in cold water; soluble in hot water oils
soluble (in ethanol)

Synonyms

3,4-Dimethoxybenzenecarbonal; 4-O-Methylvanillin; Methylvanillin; NSC 24521; NSC 8500; Protocatechualdehyde Dimethyl Ether; Protocatechuic Aldehyde Dimethyl Ether; Vanillin Methyl Ether; Veratral; Veratric Aldehyde; Veratrum Aldehyde; Veratryl Aldehy

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC

Synthesis and Industrial Production

Author: Smolecule Technical Support Team. Date: February 2026

Industrially, 3,4-dimethoxybenzaldehyde is primarily produced through the methylation of vanillin [1] [2]. The Sommelet reaction provides another specific synthesis route, and the compound can also be obtained from the chemical degradation of lignin [3] [2].

The following diagram illustrates the primary industrial synthesis pathways:

G Vanillin Vanillin This compound This compound Vanillin->this compound Methylation Lignin Lignin Lignin->this compound Chemical Degradation Veratrole Veratrole Chloromethylation Chloromethylation Veratrole->Chloromethylation 3,4-Dimethoxybenzyl chloride 3,4-Dimethoxybenzyl chloride Chloromethylation->3,4-Dimethoxybenzyl chloride Sommelet Reaction Sommelet Reaction 3,4-Dimethoxybenzyl chloride->Sommelet Reaction Sommelet Reaction->this compound

A detailed experimental protocol for its preparation via the Sommelet Reaction is described in patent DD251258A3 [3]:

  • Step 1: Chloromethylation of Veratrole. Veratrole (1,2-dimethoxybenzene) is reacted with paraformaldehyde in a mixture of concentrated hydrochloric acid and acetic acid, with carbon tetrachloride as a solvent. The exothermic reaction forms 3,4-dimethoxybenzyl chloride.
  • Step 2: Sommelet Reaction.
    • Complex Formation: 3,4-dimethoxybenzyl chloride is reacted with hexamethylenetetramine (hexamine) in ethanol at 50-60°C for 5 hours to form the intermediate quaternary ammonium salt.
    • Decomposition: The reaction mixture is then treated with a 50% acetic acid solution and heated under reflux for 3 hours. This hydrolyzes the intermediate to yield this compound.
  • Work-up and Purification: After phase separation, the aqueous phase is extracted with carbon tetrachloride. The combined organic phases are washed with a sodium bicarbonate solution and water, followed by solvent evaporation and distillation of the crude product under reduced pressure. The final product is obtained with high purity and reduced byproduct formation.

Pharmaceutical and Biological Applications

This compound is a fundamental building block in the pharmaceutical industry. Its structure allows for efficient and targeted synthesis pathways, ensuring the high purity and efficacy of final drug products [4].

  • Key Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of several important drugs [4]:

    • Methyldopa: A medication widely used for treating hypertension.
    • Prazosin: An alpha-blocker used to treat high blood pressure.
    • Amiquinsin: An antihypertensive agent.
    • Various veterinary drugs.
  • Recent Research and Antimicrobial Activity: Recent scientific studies highlight its relevance in modern drug discovery:

    • Benzimidazole Synthesis: A 2025 review in RSC Advances notes that this compound is used in metal-organic framework (MOF)-catalyzed synthesis of benzimidazole derivatives, which are a key class of antimicrobial agents [5].
    • Natural Product with Bioactivity: A 2025 phytochemical study identified This compound as a major constituent of the methanol extract from Eryngium billardieri. The extract demonstrated significant antibacterial, antifungal, antibiofilm, and anthelmintic properties, suggesting the compound contributes to these biological activities [6].

Market Overview and Key Suppliers

The global market for this compound is steady and concentrated, driven by demand from the pharmaceutical and fine chemical industries [7].

Aspect Details
Market Value & Growth Projected to reach $67 million in 2025, with a CAGR of 5.0% (2025-2033) [7].
Production Concentration Asia accounts for ~70% of global production, with China as the dominant hub [7].
Key End-Users Pharmaceutical (approx. 50%), Agrochemical (30%), and Fragrance & Flavor (20%) industries [7].
Leading Players Sichuan Hongkang Pharmaceutical Chemistry, Jiangxi Chemscien Chemical, Yixi Chemical, Chongqing Thrive Fine Chemicals, Shandong Holly Pharmaceutical, etc. [7] [8].

Handling and Safety

As a chemical substance, careful handling is required:

  • Hazards: Classified as harmful (Acute Tox. 4 Oral) and a skin irritant (Skin Irrit. 2) [9].
  • Incompatibilities: Incompatible with strong oxidizing agents, strong bases, strong reducing agents, and oxo acids [1]. It can be oxidized by air to veratric acid [1].
  • Personal Protective Equipment (PPE): Recommended PPE includes a dust mask type N95 (US), eyeshields, and gloves [9].

References

veratraldehyde odor flavor profile woody vanilla

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile and Quantitative Data

The table below summarizes the key characteristics of veratraldehyde:

Property Category Parameter Description / Value
Chemical Identity IUPAC Name 3,4-Dimethoxybenzaldehyde [1]
CAS Number 120-14-9 [2] [1] [3]
Molecular Formula C9H10O3 [1] [3]
Structure Aldehyde functional group with two methoxy groups at the 3 and 4 positions of the benzene ring [1].
Odor & Flavor Profile Primary Odor Sweet, creamy, vanilla-like, woody, powdery, with herbal or slight phenolic nuances [4] [5].
Aroma Threshold 10.00% in dipropylene glycol [3]
Taste Characteristics At 50 ppm: phenolic, vanilla, sweet powdery cocoa, creamy, cherry-like with balsamic nuances [3].
Physicochemical Properties Physical Form White to peach-colored crystals, lumps, or fused solid [1] [3].
Melting Point 40–43 °C (lit.) [3]
Boiling Point 281 °C (lit.) [3]
Solubility Freely soluble in alcohol; insoluble in cold water [3].
Applications & Safety Primary Uses Flavor and fragrance ingredient; pharmaceutical intermediate [6] [7] [1].
Acute Oral Toxicity (LD50) 2000 mg/kg (Rabbit) [3]
Perfumery Use Level Average: 1.5%; Maximum: 15% [4]

Pharmacokinetics and Metabolism

Veratraldehyde is absorbed and metabolized in the body, primarily converting to veratric acid (3,4-dimethoxybenzoic acid). A study in rats showed that about 70% of veratraldehyde is metabolized via this pathway [6].

The following diagram illustrates the metabolic pathway and the analytical method used to study it:

G Veratraldehyde Veratraldehyde MetabolicPathway Metabolic Pathway Veratraldehyde->MetabolicPathway Oral/Percutaneous Administration VeratricAcid Veratric Acid (VA) PlasmaSample Rat Plasma Sample ProteinPrecipitation Sample Preparation (Protein Precipitation) PlasmaSample->ProteinPrecipitation UHPLCMSMS Analysis (UHPLC-MS/MS) ProteinPrecipitation->UHPLCMSMS PharmacokineticData Pharmacokinetic Data UHPLCMSMS->PharmacokineticData MetabolicPathway->VeratricAcid Oxidation MetabolicPathway->PlasmaSample Contains VD & VA

Overview of veratraldehyde metabolism and bioanalysis workflow.

Experimental Protocol for Bioanalysis

This method enables simultaneous determination of veratraldehyde and its metabolite, veratric acid, in rat plasma [6].

  • Method Overview: A simple, sensitive, and rapid UHPLC-MS/MS method for the simultaneous determination of veratraldehyde and veratric acid in rat plasma.
  • Equipment & Reagents:
    • UHPLC System: Coupled with a triple quadrupole mass spectrometer.
    • Chromatography Column: Reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm).
    • Mobile Phase: A: 0.2% formic acid in water. B: 0.2% formic acid in acetonitrile.
    • Internal Standard (IS): Cinnamaldehyde.
    • Extraction Solvent: 0.2% formic acid in acetonitrile (mobile phase B).
  • Sample Preparation (Protein Precipitation):
    • Use 50 µL of rat plasma sample.
    • Add 300 µL of the extraction solvent (0.2% formic acid in acetonitrile) containing the internal standard.
    • Vortex the mixture vigorously to ensure complete protein precipitation.
    • Centrifuge the samples.
    • Collect the supernatant for injection into the UHPLC-MS/MS system.
  • LC-MS/MS Conditions:
    • Injection Volume: 2 µL.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 30 °C.
    • Total Run Time: 4.5 minutes.
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • MRM Transitions:
      • Veratraldehyde: m/z 167.07 → 139.00
      • Veratric Acid: m/z 183.07 → 139.00
      • Internal Standard (Cinnamaldehyde): m/z 133.00 → 55.00
  • Method Validation:
    • The method was validated for linearity, precision, and accuracy.
    • Linear Range:
      • Veratraldehyde: 3–1000 ng/mL
      • Veratric Acid: 10–10,000 ng/mL
    • Lower Limit of Quantification (LLOQ):
      • Veratraldehyde: 3 ng/mL
      • Veratric Acid: 10 ng/mL

Research Applications and Potential

Beyond its use as a flavor and fragrance, veratraldehyde shows promise in pharmaceutical research:

  • Antitumor Agent: Veratraldehyde serves as a key intermediate for synthesizing feruloyl and caffeoyl derivatives. Some of these compounds have demonstrated significant cytotoxicity and antiproliferative effects against human cancer cell lines, including HeLa and Bewo cells [7].
  • Antifungal Activity: Veratraldehyde can react with active methylene compounds to form Schiff bases, which have shown antibacterial and antifungal properties in studies [7].
  • Enzymatic Assays: In biochemistry, veratraldehyde is a known product of the oxidation of veratryl alcohol, a reaction commonly used to assay the activity of the enzyme lignin peroxidase (LiP) [8].

References

veratraldehyde solubility and physical characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Physical Characteristics and Solubility

The table below summarizes the fundamental physical properties and solubility profile of veratraldehyde for easy reference.

Property Specification Source / Conditions
Chemical Names 3,4-Dimethoxybenzaldehyde; Methylvanillin; Veratric aldehyde [1] [2]
CAS Number 120-14-9 [1] [3]
Molecular Formula C₉H₁₀O₃ [1] [3]
Molecular Weight 166.17-166.18 g·mol⁻¹ [1] [4]
Appearance White to tan, peach, or blue-gray crystals or fused solid; colorless to pale yellow lumps [1] [5] [3]
Melting Point 40-46 °C The range is reported as 40-43°C [1], 42-45°C [3], and 46°C for distilled pure product [6].
Boiling Point 280-281 °C [3] [7]
Density 1.114 g/mL [1]
Solubility in Water Sparingly soluble; insoluble [2] [4]
Solubility in Polar Solvents Good solubility in Methanol, Ethanol, DMSO (e.g., 33 mg/mL). [2] [8] [4]
Solubility in Non-Polar Solvents Moderate solubility in hexane and benzene; soluble in most organic solvents. [1] [2]

Synthesis and Experimental Protocol

A standard laboratory-scale synthesis of veratraldehyde via the methylation of vanillin is detailed in Organic Syntheses [6].

G Vanillin Vanillin Methylation Methylation with Methyl Sulfate Vanillin->Methylation NaOH_Soln Sodium Hydroxide Solution NaOH_Soln->Methylation ReactionMixture Reaction Mixture Methylation->ReactionMixture AcidicCheck Check for Acidic Reaction? ReactionMixture->AcidicCheck AlkalineMakeup Make Alkaline with NaOH AcidicCheck->AlkalineMakeup Yes Extraction Cool & Extract with Ether AcidicCheck->Extraction No, make alkaline AlkalineMakeup->Extraction CrudeProduct Crude Veratraldehyde Extraction->CrudeProduct Purification Purification CrudeProduct->Purification Vacuum Distillation PureProduct Pure Veratraldehyde (m.p. 46°C) Purification->PureProduct

Schematic of veratraldehyde synthesis from vanillin.

Procedure:

  • Reaction Setup: A mixture of 182 g (1.2 moles) of vanillin and 450 mL of boiling water is heated in a 3L three-necked flask on a steam bath. A hot sodium hydroxide solution (150 g NaOH diluted to 750 mL water) is prepared, and 360 mL of it is added to the flask [6].
  • Methylation: The flask is fitted with a reflux condenser, mechanical stirrer, and separatory funnel. 189 g of methyl sulfate is added gradually to maintain gentle ebullition. The mixture is heated for 45 minutes post-addition [6].
  • Cyclic Additions: The process involves alternating additions of 39 g methyl sulfate (making the mixture acidic) and about 60 mL of the NaOH solution (making it alkaline) three more times. A total of 345 g of methyl sulfate is used. Finally, the mixture is made strongly alkaline with 150 mL of NaOH and heated for another 20 minutes [6].
  • Isolation and Purification: The reaction mixture is cooled to 25°C with stirring. The veratraldehyde is extracted with three 300 mL portions of ether. The combined ether extracts are dried over anhydrous magnesium sulfate, and the ether is distilled off, yielding a slightly yellow oil that solidifies (164-173 g, 82-87%, m.p. 43-44.5°C). For higher purity, the product can be distilled under reduced pressure, yielding a product boiling at 153°C/8 mm and melting at 46°C [6].

> Safety Note: Methyl sulfate is highly toxic. This procedure must be carried out in a fume hood, and ammonia should be kept on hand as a specific antidote [6].

Key Research Applications and Protocols

Lignin Peroxidase (LiP) Activity Assay

Veratraldehyde is a standard substrate for measuring LiP activity, a key enzyme in lignin biodegradation [9].

  • Protocol: The activity is measured by monitoring the oxidation of 2 mM veratryl alcohol to veratraldehyde in 0.1 M sodium tartrate buffer (pH 3.0), supplemented with 0.4 mM H₂O₂. The formation of veratraldehyde is tracked by the increase in absorbance at 310 nm. One unit of enzyme activity is defined as the amount of enzyme required to produce 1 μmol of veratraldehyde per minute [9].
Antibacterial and Motility Inhibition Assay

Research indicates veratraldehyde has antibacterial activity and can inhibit bacterial motility [4].

  • Protocol: In a study against Pseudomonas aeruginosa, veratraldehyde at 200 µg/mL significantly inhibited swimming, twitching, and swarming motility. The compound targets the PilY1 protein. Antibacterial activity is typically assessed using standard minimum inhibitory concentration (MIC) assays [4].
Repellency Bioassay

Veratraldehyde exhibits repellent effects against arthropods [4].

  • Protocol: In a study on ticks (Haemaphysalis longicornis nymphs), veratraldehyde was tested at concentrations of 0.01-0.09 mg/cm². Repellency was observed over 1-5 hours, showing 48% to 100% effectiveness. These bioassays are usually conducted in controlled laboratory settings using specific application areas and monitoring insect behavior [4].

References

Synthesis of Veratraldehyde from Vanillin: Detailed Protocols and Analytical Methods for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a key aromatic compound widely used as a precursor in pharmaceutical synthesis, a flavoring agent, and a fragrance ingredient [1] [2]. Its synthesis from vanillin (4-hydroxy-3-methoxybenzaldehyde) represents a fundamental O-methylation reaction crucial in organic and medicinal chemistry. This document provides researchers and development professionals with detailed, reproducible protocols for veratraldehyde synthesis, ranging from classic lab-scale methylation to modern catalytic oxidation methods. We include comprehensive analytical procedures using advanced techniques like UHPLC-MS/MS for precise quantification and purity assessment, ensuring reliable results in drug development applications [1].

The primary synthetic routes discussed include methylation using methyl sulfate and catalytic oxidation of veratryl alcohol, with a focus on yield optimization, safety considerations, and analytical validation. The provided protocols have been selected for their robust performance, scalability potential, and relevance to industrial applications.

Synthesis Protocols

Methylation of Vanillin Using Methyl Sulfate
2.1.1 Organic Syntheses Procedure (Classic Laboratory Scale)

This well-established procedure from Organic Syntheses provides high yields of veratraldehyde suitable for most synthetic applications [3].

  • Reaction Scheme: Vanillin → Veratraldehyde via O-methylation
  • Principle: This method involves the stepwise methylation of the phenolic -OH group of vanillin using methyl sulfate in the presence of sodium hydroxide.

G Vanillin Vanillin ReactionMixture ReactionMixture Vanillin->ReactionMixture Dissolve in hot water NaOH NaOH NaOH->ReactionMixture Add portion MethylSulfate MethylSulfate MethylSulfate->ReactionMixture Add with heating Veratraldehyde Veratraldehyde ReactionMixture->Veratraldehyde Extract with ether & purify

  • Materials and Reagents:

    • Vanillin (high purity, m.p. 81–82°C)
    • Methyl sulfate (Caution: Highly toxic - use under fume hood)
    • Sodium hydroxide (NaOH), U.S.P. grade
    • Diethyl ether
    • Anhydrous magnesium sulfate
    • Ammonia solution (as methyl sulfate antidote)
    • Distilled water
    • Litmus paper
  • Step-by-Step Protocol:

    • Initial Mixture: In a 3 L three-necked flask, heat a mixture of 182 g (1.2 moles) of vanillin with 450 mL of boiling water on a steam bath [3].
    • Base Addition: Prepare a sodium hydroxide solution (150 g NaOH in water, diluted to 750 mL total volume). Heat 360 mL of this solution to ~100°C and add it in one portion to the hot vanillin mixture [3].
    • Reaction Setup: Fit the flask with a reflux condenser, mechanical stirrer, and separatory funnel.
    • First Methylation: While maintaining gentle ebullition, add 189 g (142 mL) of methyl sulfate through the funnel at a rate that sustains gentle boiling (requires ~1 hour) [3].
    • Secondary Additions: Heat for 45 more minutes, then add a second portion of 39 g (30 mL) methyl sulfate. The reaction mixture should test acidic to litmus after this addition [3].
    • pH Cycling: Make the mixture slightly alkaline with ~60 mL of the reserved NaOH solution, then add another 39 g portion of methyl sulfate. Repeat this alternating addition twice more (total methyl sulfate: 345 g / 2.7 moles) [3].
    • Final Alkalinization: Make the reaction mixture strongly alkaline with 150 mL of NaOH solution and heat for 20 minutes [3].
    • Work-up: Cool rapidly to 25°C with stirring. Extract the veratraldehyde with three 300 mL portions of ether [3].
    • Purification: Dry the combined ether extracts over anhydrous magnesium sulfate, then distill off the ether. The resulting slightly yellow oil solidifies upon cooling [3].
    • Further Purification (Optional): Distill under reduced pressure (153°C at 8 mm Hg) to obtain pure veratraldehyde melting at 46°C [3].
  • Yield and Characteristics:

    • Crude Yield: 164–173 g (82–87%)
    • Crude Melting Point: 43–44.5°C
    • Purified Yield: 156 g from 164 g crude (95% recovery)
    • Storage: Store in tightly sealed containers to prevent air oxidation [3].
2.1.2 Optimized Industrial Methylation Process

This patent-based method emphasizes pH control and temperature management for improved yields and product quality in industrial settings [4].

  • Key Optimizations:

    • Maintain reaction pH between 8.5 and 9.5
    • Control temperature between 80-90°C
    • Simultaneous addition of caustic and dimethyl sulfate
  • Protocol:

    • Suspend vanillin in aqueous medium with efficient stirring.
    • Simultaneously add caustic soda (NaOH) and dimethyl sulfate while maintaining pH 8.5-9.5.
    • Keep temperature at 80-90°C throughout the reaction (requires cooling during reagent addition).
    • After complete addition, acidify the mixture.
    • Separate the aqueous phase from the veratraldehyde phase.
    • Recover high-purity veratraldehyde in ~90% yield [4].
  • Advantages: Higher yield, better quality product, and more suitable for scale-up compared to traditional methods [4].

Alternative Synthetic Route: Oxidation of Veratryl Alcohol

For researchers requiring veratraldehyde without using methylating agents, this catalytic oxidation method provides an excellent alternative [5].

  • Reaction Scheme: Veratryl Alcohol → Veratraldehyde via Catalytic Oxidation

  • Principle: This process converts veratryl alcohol to veratraldehyde using a bimetallic Mn-Zn/activated carbon catalyst in a continuous-process reactor.

  • Materials:

    • Veratryl alcohol
    • Bimetallic catalyst: AC-Mn (10%)/Zn (15%) on activated carbon
    • tert-Butyl hydroperoxide (TBHP) as solvent
    • High-pressure continuous reactor
  • Optimized Protocol:

    • Reaction Setup: Conduct the reaction in a continuous-process reactor.
    • Conditions:
      • Temperature: 90°C
      • Pressure: 15 bar
      • Catalyst: 3.2 g of AC-Mn(10%)/Zn(15%)
      • Solvent: 5 mL TBHP
    • Process: Pass veratryl alcohol solution through the reactor under these conditions.
    • Results:
      • Conversion: 98%
      • Selectivity: 98%
      • Catalyst Stability: 95.8% yield maintained after 5 reaction cycles [5].

Analytical Methods and Validation

UHPLC-MS/MS Bioanalytical Method for Quantification

This advanced method enables simultaneous detection of veratraldehyde and its major metabolite, veratric acid, in biological matrices like rat plasma, crucial for pharmacokinetic and toxicokinetic studies [1].

  • Instrumentation: UHPLC system coupled to triple quadrupole mass spectrometer with electrospray ionization (ESI)
  • Chromatographic Conditions:
    • Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)
    • Column Temperature: 30°C
    • Mobile Phase:
      • A: Water with 0.2% formic acid
      • B: Acetonitrile with 0.2% formic acid
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 2 µL
    • Run Time: 4.5 min
  • Mass Spectrometry Parameters:
    • Ionization Mode: Positive ESI
    • MRM Transitions:
      • Veratraldehyde: m/z 167.07 → 139.00 (CE: 11)
      • Veratric acid: m/z 183.07 → 139.00 (CE: 11)
      • Internal Standard (Cinnamaldehyde): m/z 133.00 → 55.00 (CE: 11)
  • Sample Preparation:
    • Use one-step protein precipitation with 300 µL of 0.2% formic acid in acetonitrile
    • Vortex mix and centrifuge
    • Analyze supernatant directly
    • Recovery: 99.44–104.14% for veratraldehyde; 94.65–104.20% for veratric acid [1].
Method Validation Data

The following table summarizes the key validation parameters for the UHPLC-MS/MS method, demonstrating its reliability for bioanalytical applications [1].

Table 1: Validation Parameters for UHPLC-MS/MS Analysis of Veratraldehyde and Veratric Acid

Parameter Veratraldehyde Veratric Acid
Linear Range (ng/mL) 3 - 1,000 10 - 10,000
Correlation (R²) ≥ 0.9986 ≥ 0.9977
LLOQ (ng/mL) 3 10
Intra-day Precision < 9.87% RSD < 12.37% RSD
Intra-day Accuracy 88.01 - 110.83% 93.32 - 112.30%
Retention Time (min) 1.72 1.10
HPLC Method for Purity Analysis

For quality control of synthesized veratraldehyde, this HPLC method provides reliable purity assessment [6].

  • Column: Newcrom R1 (reverse phase with low silanol activity)
  • Mobile Phase: Acetonitrile/Water/Phosphoric Acid
  • Detection: UV spectrophotometry
  • Note: Replace phosphoric acid with formic acid for MS-compatible applications

Applications in Organic Synthesis and Drug Development

Veratraldehyde serves as a versatile intermediate in pharmaceutical synthesis and organic chemistry [2].

  • Pharmaceutical Precursor: Used in synthesizing nonpeptide endothelin antagonists for treating hypertension, myocardial infarction, asthma, and cancer [2].
  • Organic Synthesis:
    • Production of veratric acid, methoxyphenols, and methoxybenzaldehydes [2].
    • Catalyst in forming ate complexes for β-hydride transfer reactions, cycloadditions, and cross-couplings [2].
    • Intermediate in natural product synthesis, including alkaloids and terpenoids [7] [8].
  • Enzymatic Studies: Serves as a standard in measuring lignin peroxidase (Lip) activity by monitoring oxidation to veratryl alcohol [8].

Safety and Regulatory Considerations

  • Methyl Sulfate Handling: EXTREME CAUTION REQUIRED - highly toxic; causes severe burns; vapor must not be inhaled [3].
    • Always use in a properly functioning fume hood
    • Wear appropriate personal protective equipment (PPE)
    • Have ammonia solution readily available as a specific antidote
  • Veratraldehyde Storage: Store in tightly sealed or sealed containers to prevent oxidative degradation [3].
  • Regulatory Status: Veratraldehyde has FEMA No. 3109 and is generally recognized as safe for use as a flavoring agent [6].

Conclusion

The synthesis of veratraldehyde from vanillin can be efficiently accomplished through several reliable methods. The methylation approach using methyl sulfate remains the benchmark for laboratory-scale synthesis, while the catalytic oxidation of veratryl alcohol offers a valuable alternative without alkylating agents. The provided UHPLC-MS/MS method enables precise quantification of veratraldehyde and its metabolites in biological systems, supporting its application in drug development and toxicological studies. These optimized protocols and analytical methods provide researchers with comprehensive tools for the synthesis, purification, and analysis of veratraldehyde for various research and development applications.

References

green synthesis veratraldehyde catalytic oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Catalytic Systems

Catalyst System Oxidant Temperature (°C) Conversion (%) Selectivity (%) Key Features
Au-Pd/Ce₀.₆₂Zr₀.₃₈O₂ [1] [2] O₂ 100 ~80 >99 Bimetallic synergy, excellent selectivity, O₂ oxidant
CuO/SBA-15 [3] TBHP 80 ~95 >99 Non-noble metal, high conversion & selectivity
N-doped CNTs (NCNT-700) [4] TBHP 80 >99 (Benzyl) ~79 (Benzyl) Metal-free, produces reduced byproducts
Au/Titanate Nanotubes [5] O₂ Room Temp. >90 >99 Photocatalytic, mild conditions, visible light
MA₂SnBr₆ Perovskite QDs [6] None Room Temp. Information Missing Information Missing Photocatalytic, coupled with CO₂ reduction, no oxidant

Detailed Experimental Protocols

Here are detailed methodologies for two representative and high-performing catalytic systems: one thermal and one photocatalytic.

Protocol 1: Oxidation using Au-Pd/Ce₀.₆₂Zr₀.₃₈O₂ (Thermal Catalysis) [1] [2]

This method uses a bimetallic catalyst for high selectivity under moderate thermal conditions.

  • Catalyst Synthesis (Sol-Immobilization)

    • Support Preparation: Use a Ce₀.₆₂Zr₀.₃₈O₂ mixed oxide support (BET surface area ~67 m²/g).
    • Metal Colloid Formation: Separately prepare Au and Pd sols by dissolving precursors (NaAuCl₄·2H₂O and Na₂PdCl₄) in deionized water. Add a 1% (w/w) aqueous solution of polyvinylpyrrolidone (PVP) as a stabilizer.
    • Reduction: Rapidly reduce the metal ions by adding a 0.1 M ice-cold NaBH₄ solution under vigorous stirring.
    • Immobilization: Acidify the colloid to pH 2 with H₂SO₄. Add the Ce₀.₆₂Zr₀.₃₈O₂ support to the colloid and stir for 1 hour.
    • Work-up: Filter the slurry, wash thoroughly with distilled water, and dry the solid at 80°C for 2 hours.
    • Activation: Calcine the dried catalyst in a flow of O₂ at 250°C for 1 hour.
  • Oxidation Reaction

    • Setup: Conduct the reaction in a batch reactor (e.g., a round-bottom flask or pressurized reactor).
    • Reaction Mixture: Charge the reactor with 0.05 mmol of veratryl alcohol and 10 mg of the Au-Pd/Ce₀.₆₂Zr₀.₃₈O₂ catalyst in 3 mL of toluene as solvent.
    • Oxidation: Pressurize the reactor with 3 bar of pure O₂.
    • Conditions: Heat the mixture to 100°C and maintain with stirring for 4 hours.
    • Work-up: After reaction, cool the mixture, separate the catalyst by filtration, and analyze the products (e.g., by GC or GC-MS).
Protocol 2: Oxidation using Au/Titanate Nanotubes (Photocatalysis) [5]

This protocol utilizes visible light and ambient conditions, offering a very mild and energy-efficient pathway.

  • Catalyst Synthesis

    • Support Functionalization: Functionalize hydrogen titanate nanotubes (HTNTs) by stirring with 3-aminopropyl-trimethoxysilane (APTMS) in dry toluene under reflux for 16 hours.
    • Gold Deposition: Impregnate the functionalized support with an aqueous solution of tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O).
    • Reduction: Reduce the gold ions by adding a NaBH₄ solution and stirring for 1 hour.
    • Work-up: Filter the resulting solid, wash with water and ethanol, and dry at 60°C overnight.
  • Photo-oxidation Reaction

    • Setup: Perform the reaction in a photochemical reactor equipped with a visible light source (e.g., a 300 W Xe lamp with a 420 nm cut-off filter).
    • Reaction Mixture: Add 0.1 mmol of veratryl alcohol and 25 mg of the Au/HTNTs catalyst to 4 mL of acetonitrile in a quartz vessel.
    • Oxidation: Bubble O₂ through the reaction mixture at a steady flow rate (e.g., 20 mL/min).
    • Conditions: Stir the mixture at room temperature and irradiate with visible light for 3 hours.
    • Work-up: Separate the catalyst by centrifugation and analyze the supernatant for products and conversion.

Workflow Diagram for Veratraldehyde Synthesis

The diagram below illustrates the logical decision-making process for selecting a synthesis method based on your research goals.

G Start Start: Select a Green Synthesis Path for Veratraldehyde A1 Primary Goal? Start->A1 A2 Maximize Selectivity (>99%) with Thermal Catalysis A1->A2 High Yield/Selectivity A3 Utilize Mild, Energy-Efficient Photocatalysis A1->A3 Sustainability/Mild Conditions B1 Catalyst Type? A2->B1 B2 Catalyst Type? A3->B2 C1 Use Bimetallic Au-Pd/Ce₀.₆₂Zr₀.₃₈O₂ B1->C1 Noble Metal OK C2 Use Non-Noble Metal CuO/SBA-15 B1->C2 Prefer Non-Noble Metal C3 Use Metal-Free N-doped CNTs B2->C3 Metal-Free System C4 Use Au/Titanate Nanotubes (Visible Light) B2->C4 Plasmonic Catalyst C5 Use Perovskite MA₂SnBr₆ QDs (Coupled CO₂ Reduction) B2->C5 Advanced Functionality

Key Research Insights

  • Oxidant Choice is Critical: Using O₂ or air as a terminal oxidant is a cornerstone of green chemistry, producing water as the main by-product [3]. TBHP (tert-butyl hydroperoxide) is another common oxidant that can offer high activity [3] [4].
  • Catalyst Design is Evolving: Research is actively moving beyond noble metals. Effective systems now include non-noble metal oxides (e.g., CuO [3]), completely metal-free catalysts (e.g., N-doped carbon nanotubes [4]), and innovative lead-free perovskites [6].
  • Photocatalysis Enables Mild Conditions: Photocatalytic methods, such as those using gold nanoparticles [5] or perovskites [6], can drive the oxidation at room temperature and ambient pressure, significantly reducing energy consumption. The perovskite system is particularly notable for operating without a sacrificial agent or additional oxidant by coupling the alcohol oxidation with CO₂ reduction [6].

References

UHPLC-MS/MS Determination of Veratraldehyde and Veratric Acid in Rat Plasma: Comprehensive Application Notes and Analytical Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a flavoring agent and fragrance compound isolated from various natural sources including peppermint, ginger, and raspberry. It also demonstrates significant potential as a mosquito repellent and serves as a key intermediate in pharmaceutical synthesis. Understanding its pharmacokinetic profile is essential for evaluating both its efficacy and safety profiles. The main metabolite, veratric acid (3,4-dimethoxybenzoic acid), accounts for approximately 70% of veratraldehyde metabolism based on previous studies in rabbit models, highlighting the importance of simultaneous quantification of both parent compound and metabolite for comprehensive exposure assessment.

The development of a robust bioanalytical method for simultaneous quantification of veratraldehyde and its major metabolite represents a critical advancement in the field of analytical chemistry as it enables researchers to study the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Previously, no bioanalytical methods existed for the simultaneous determination of veratraldehyde and veratric acid in biological matrices, creating a significant gap in the pharmacokinetic evaluation of this compound. The method described herein addresses this limitation through a systematic validation approach compliant with international regulatory guidelines, including those established by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

Analytical Method and Instrumentation

Equipment and Reagents
  • Analytical Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS) with electrospray ionization (ESI) source
  • Chromatographic Column: Reversed-phase YMC-Triart C18 column (50 mm × 2.0 mm, 1.9 µm particle size) maintained at 30°C
  • Internal Standard: Cinnamaldehyde (IS) for quantification normalization
  • Mobile Phase: Component A: 0.2% formic acid in water; Component B: 0.2% formic acid in acetonitrile
  • Sample Preparation: Acetonitrile with 0.2% formic acid for protein precipitation
  • Reference Standards: Veratraldehyde (≥98% purity), veratric acid (≥98% purity)
UHPLC-MS/MS Conditions

The chromatographic separation was optimized to achieve baseline separation of both analytes and the internal standard with a total run time of 4.5 minutes. The relatively short analysis time enables high-throughput processing of numerous samples typically required in pharmacokinetic studies. The mobile phase composition was carefully optimized to balance analysis time with adequate separation efficiency, with 0.2% formic acid added to enhance ionization efficiency and improve peak shape.

The mass spectrometric detection was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to achieve highly selective and sensitive detection. The optimized mass transitions and corresponding parameters are summarized in Table 1. The MRM transitions were selected based on the most abundant and stable product ions for each analyte, ensuring maximum sensitivity while maintaining specificity.

Table 1: Optimized MRM Parameters for Veratraldehyde, Veratric Acid, and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Retention Time (min)
Veratraldehyde 167.07 139.00 11 1.72
Veratric acid 183.07 139.00 11 1.10
Cinnamaldehyde (IS) 133.00 55.00 11 3.92
Plasma Sample Preparation Protocol

The sample processing procedure employs a simple yet efficient protein precipitation technique that provides adequate recovery for both analytes while effectively removing potentially interfering matrix components. The protocol involves the following steps:

  • Aliquot 50 µL of rat plasma into a clean microcentrifuge tube
  • Add 10 µL of internal standard working solution (cinnamaldehyde at appropriate concentration)
  • Add 300 µL of 0.2% formic acid in acetonitrile (mobile phase B)
  • Vortex mix vigorously for 30 seconds to ensure complete protein precipitation
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C
  • Transfer 100 µL of the clear supernatant to an autosampler vial with insert
  • Inject 2 µL into the UHPLC-MS/MS system for analysis

The extraction methodology was systematically optimized comparing various organic solvents including methanol and acetonitrile with different acid modifiers. The selected precipitation solvent (0.2% formic acid in acetonitrile) demonstrated superior performance with recovery rates ranging from 94.65% to 104.20% for both analytes across the validation concentration range.

Method Validation

Specificity and Selectivity

The method specificity was evaluated by comparing chromatograms of blank rat plasma from six different sources with corresponding spiked plasma samples. The results confirmed that endogenous plasma components did not interfere with the detection of veratraldehyde, veratric acid, or the internal standard. The chromatographic separation achieved baseline resolution between veratraldehyde (retention time: 1.72 min), veratric acid (retention time: 1.10 min), and the internal standard (retention time: 3.92 min), with no significant cross-talk or matrix effects observed.

Linearity and Sensitivity

The calibration curves for both analytes demonstrated excellent linearity over the specified concentration ranges. The linearity was evaluated using eight non-zero concentrations, with each calibration curve constructed using a weighted (1/x²) least-squares linear regression model. The lower limit of quantification (LLOQ) was established based on a signal-to-noise ratio of at least 5:1 while maintaining accuracy and precision within ±20%.

Table 2: Linearity and LLOQ Data for Veratraldehyde and Veratric Acid

Parameter Veratraldehyde Veratric Acid
Linear Range (ng/mL) 3-1000 10-10000
Regression Equation Y = 0.031263x + 0.018961 Y = 0.003814x + 0.008264
Correlation Coefficient (r²) 0.9986 0.9977
LLOQ (ng/mL) 3 10
LLOQ Accuracy (%) 88.01 100.95
LLOQ Precision (% RSD) 9.87 12.37
Accuracy, Precision, and Recovery

The method accuracy and precision were evaluated using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QC) with six replicates at each level. The intra-day and inter-day accuracy, expressed as relative error (RE), and precision, expressed as relative standard deviation (RSD), were within the acceptable limits of ±15% for all QC levels (±20% for LLOQ).

Table 3: Accuracy and Precision Data for Veratraldehyde and Veratric Acid

Analyte QC Level Nominal Concentration (ng/mL) Intra-day Accuracy (% RE) Intra-day Precision (% RSD) Inter-day Accuracy (% RE) Inter-day Precision (% RSD)
Veratraldehyde LLOQ 3 -11.99 9.87 -12.52 10.23
Low 10 1.69 5.42 2.15 6.38
Medium 250 -6.45 4.18 -5.89 5.27
High 800 1.30 3.76 1.87 4.65
Veratric Acid LLOQ 10 0.95 12.37 -1.24 13.58
Low 25 12.30 8.15 10.85 9.42
Medium 2500 5.53 6.28 4.97 7.16
High 8000 0.53 5.74 -1.36 6.89

The extraction recovery was consistent and reproducible across the validation range. For veratraldehyde, recovery rates ranged from 99.44% to 104.14%, while veratric acid recovery ranged from 94.65% to 104.20%. The internal standard recovery was 98.72%, demonstrating the robustness of the protein precipitation methodology.

Stability Studies

The stability profiles of both analytes in rat plasma were evaluated under various storage and processing conditions. The results demonstrated that veratraldehyde and veratric acid remained stable in rat plasma under the following conditions:

  • Bench-top stability: 24 hours at room temperature
  • Autosampler stability: 24 hours at 10°C
  • Long-term stability: 4 weeks at -80°C
  • Freeze-thaw stability: Three complete cycles (-80°C to room temperature)

All stability samples demonstrated accuracy values within ±15% of nominal concentrations, confirming the reliability of the method under normal laboratory handling conditions.

Pharmacokinetic Application

In Vivo Study Protocol

The validated method was successfully applied to characterize the pharmacokinetic profiles of veratraldehyde and its metabolite veratric acid following oral and percutaneous administration to Sprague-Dawley rats. The animal study protocol was conducted as follows:

  • Animals: Male Sprague-Dawley rats (250-300 g, n=6 per group)
  • Dosage: 300 mg/kg and 600 mg/kg veratraldehyde administered orally and percutaneously
  • Sample Collection: Blood samples (200 µL) collected pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose
  • Plasma Separation: Centrifugation at 5,000 rpm for 10 minutes at 4°C
  • Sample Storage: Plasma stored at -80°C until analysis

The experimental workflow for the entire study, from method development to pharmacokinetic application, is visualized below:

G cluster_method Method Development cluster_validation Method Validation cluster_application Pharmacokinetic Application Start Study Design MD1 Mass Spectrometry Optimization Start->MD1 MD2 Chromatographic Separation MD1->MD2 MD3 Sample Preparation Optimization MD2->MD3 V1 Specificity & Selectivity MD3->V1 V2 Linearity & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Stability Assessment V3->V4 A1 Animal Dosing V4->A1 A2 Sample Collection A1->A2 A3 Sample Analysis A2->A3 A4 Data Analysis A3->A4 Results PK Parameters A4->Results

Metabolic Pathway

The biotransformation pathway of veratraldehyde involves primarily oxidation to veratric acid, which represents approximately 70% of its metabolic fate based on previous studies in rabbits. The metabolic relationship between veratraldehyde and its primary metabolite is illustrated below:

G VD Veratraldehyde (this compound) C9H10O3 MW: 166.18 VA Veratric Acid (3,4-dimethoxybenzoic acid) C9H10O4 MW: 182.18 VD->VA Catalytic Oxidation Other Minor Metabolites • Veratryl alcohol • Isovanillyl alcohol • Protocatechuic acid VD->Other Minor Pathways

Pharmacokinetic Results

The pharmacokinetic analysis revealed that veratraldehyde was rapidly absorbed and metabolized to veratric acid following both oral and percutaneous administration. The metabolite/parent compound ratio was significantly higher following oral administration compared to percutaneous administration, suggesting substantial first-pass metabolism. The systemic exposure to both veratraldehyde and veratric acid increased with dose, but not proportionally, indicating potential saturation of metabolic pathways or absorption limitations at higher doses.

The application of this validated method successfully demonstrated its utility in quantifying veratraldehyde and veratric acid concentrations in rat plasma, enabling the calculation of all essential pharmacokinetic parameters, including area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).

Experimental Protocol

Step-by-Step Analytical Procedure
  • Mobile Phase Preparation:

    • Prepare mobile phase A: 0.2% formic acid in water
    • Prepare mobile phase B: 0.2% formic acid in acetonitrile
    • Filter both solutions through 0.22 µm membrane filter and degas by sonication for 10 minutes
  • Standard Solution Preparation:

    • Prepare stock solutions of veratraldehyde and veratric acid at 1 mg/mL in methanol
    • Prepare working solutions by serial dilution in methanol
    • Prepare internal standard working solution at appropriate concentration in methanol
  • Calibration Curve and QC Samples:

    • Spike blank rat plasma with working solutions to generate calibration standards
    • Prepare quality control samples at LLOQ, low, medium, and high concentrations
    • Process calibration and QC samples alongside unknown samples
  • UHPLC-MS/MS System Setup:

    • Install YMC-Triart C18 column (50 mm × 2.0 mm, 1.9 µm) and maintain at 30°C
    • Set mobile phase flow rate to 0.3 mL/min with gradient elution
    • Set injection volume to 2 µL
    • Optimize mass spectrometer parameters as specified in Table 1
    • Establish data acquisition method with MRM transitions
  • Sample Analysis:

    • Arrange samples, standards, and QCs in autosampler
    • Process samples using the established protein precipitation protocol
    • Inject processed samples sequentially
    • Monitor system performance throughout the sequence
Method Validation Protocol
  • Specificity Assessment:

    • Analyze blank plasma samples from at least six different sources
    • Compare with spiked samples to confirm absence of interference
    • Verify retention time consistency (<0.5% RSD)
  • Linearity Evaluation:

    • Prepare and analyze eight non-zero calibration standards in duplicate
    • Plot peak area ratio (analyte/IS) versus nominal concentration
    • Apply weighted (1/x²) least-squares linear regression
    • Accept with correlation coefficient (r²) ≥0.99 and accuracy within ±15%
  • Precision and Accuracy:

    • Analyze six replicates of QC samples at four concentration levels
    • Repeat on three separate days for inter-day assessment
    • Calculate mean concentration, accuracy (% RE), and precision (% RSD)
    • Accept if within ±15% (±20% for LLOQ)
  • Stability Studies:

    • Process stability QC samples under various conditions
    • Compare with freshly prepared standards
    • Accept if mean concentration within ±15% of nominal

Conclusion

The developed and validated UHPLC-MS/MS method for the simultaneous quantification of veratraldehyde and its major metabolite veratric acid in rat plasma demonstrates excellent sensitivity, specificity, accuracy, and precision. The method is efficient and robust with a short run time of 4.5 minutes, simple protein precipitation sample preparation, and comprehensive validation compliant with regulatory guidelines.

The successful application of this method to a pharmacokinetic study in rats confirms its utility for in vivo evaluation of veratraldehyde exposure and metabolism. The method enables researchers to simultaneously monitor both parent compound and primary metabolite following various routes of administration, providing a complete picture of the compound's pharmacokinetic behavior.

This analytical approach can be adapted for similar compounds and represents a valuable tool for pharmaceutical scientists and toxicologists evaluating the disposition of flavoring agents, fragrance ingredients, and drug candidates with similar chemical structures. The detailed protocol provided herein allows for straightforward implementation in other laboratories conducting bioanalytical and pharmacokinetic studies.

veratraldehyde protein precipitation extraction method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is an aromatic compound used as a flavoring agent and fragrance ingredient, with demonstrated antibacterial and repellent properties [1]. In pharmacokinetic studies, it is rapidly metabolized to veratric acid (3,4-dimethoxybenzoic acid) in rats [1]. To support pharmacokinetic evaluations, a simple, sensitive, and rapid UHPLC-MS/MS method was developed for the simultaneous determination of both compounds in rat plasma [2] [3]. This protocol details the protein precipitation extraction method optimized for this application, enabling reliable quantification with a total run time of just 4.5 minutes [2].

Materials and Reagents

Chemical Standards
  • Veratraldehyde (CAS 120-14-9) and veratric acid analytical standards
  • Internal Standard (IS): Cinnamaldehyde [2]
  • Mobile Phase A: Distilled water with 0.2% formic acid
  • Mobile Phase B: Acetonitrile with 0.2% formic acid [2]
  • Extraction solvent: 0.2% formic acid in acetonitrile [2]
Equipment
  • UHPLC system coupled with triple quadrupole mass spectrometer
  • Analytical column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm) [2]
  • Centrifuge capable of ≥ 10,000 × g
  • Vortex mixer
  • Precision pipettes
  • Polypropylene microcentrifuge tubes

Experimental Protocol

Sample Preparation Workflow

The sample preparation follows a straightforward protein precipitation method, as illustrated below:

G Start Start Sample Preparation Step1 Aliquot 50 µL rat plasma Start->Step1 Step2 Add 10 µL internal standard (cinnamaldehyde) Step1->Step2 Step3 Add 300 µL extraction solvent (0.2% formic acid in acetonitrile) Step2->Step3 Step4 Vortex mix for 10 minutes Step3->Step4 Step5 Centrifuge at 10,000 × g for 10 minutes Step4->Step5 Step6 Collect supernatant Step5->Step6 Step7 Inject 2 µL into UHPLC-MS/MS Step6->Step7

Detailed Extraction Procedure
  • Plasma Aliquot: Transfer 50 µL of rat plasma into a clean polypropylene microcentrifuge tube [2].

  • Internal Standard Addition: Add 10 µL of cinnamaldehyde internal standard working solution [2].

  • Protein Precipitation: Add 300 µL of ice-cold extraction solvent (0.2% formic acid in acetonitrile) to the plasma sample [2].

  • Vortex Mixing: Vigorously vortex the mixture for 10 minutes to ensure complete protein precipitation and analyte extraction [2].

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins [2].

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for UHPLC-MS/MS analysis.

  • Chromatographic Analysis: Inject 2 µL of the supernatant onto the UHPLC-MS/MS system.

Note: The injection volume was optimized to 2 µL to prevent peak splitting issues observed with larger injection volumes [2].

UHPLC-MS/MS Conditions

Chromatographic Conditions [2]:

  • Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)
  • Column Temperature: 30°C
  • Mobile Phase: 0.2% formic acid in water (A) and acetonitrile (B)
  • Flow Rate: 0.3 mL/min
  • Total Run Time: 4.5 minutes
  • Injection Volume: 2 µL

Mass Spectrometry Conditions [2]:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Transitions:
    • Veratraldehyde: m/z 167.07 → 139.00
    • Veratric acid: m/z 183.07 → 139.00
    • Cinnamaldehyde (IS): m/z 133.00 → 55.00

Method Validation Data

Extraction Recovery and Linearity

Table 1: Extraction Recovery of Veratraldehyde and Veratric Acid

Compound Recovery Range (%) Optimal Extraction Solvent
Veratraldehyde 99.44 - 104.14% 0.2% formic acid in acetonitrile
Veratric acid 94.65 - 104.20% 0.2% formic acid in acetonitrile

The optimized extraction method using 0.2% formic acid in acetonitrile demonstrated excellent recovery rates for both analytes, significantly reducing matrix effects compared to alternative solvents [2].

Table 2: Analytical Method Linearity and LLOQ

Parameter Veratraldehyde Veratric Acid
Linear Range 3 - 1,000 ng/mL 10 - 10,000 ng/mL
Correlation Coefficient (r²) ≥ 0.9986 ≥ 0.9977
LLOQ 3 ng/mL 10 ng/mL
LLOQ Signal-to-Noise 15.5 8.04

The method demonstrated excellent linearity across the specified concentration ranges, with lower limits of quantification (LLOQ) sufficient for pharmacokinetic studies [2].

Precision and Accuracy

Table 3: Intra-day Precision and Accuracy

Compound Nominal Concentration (ng/mL) Measured Concentration (Mean ± SD) Accuracy (%) Precision (RSD, %)
Veratraldehyde 3 2.64 ± 0.26 88.01 9.87
5 5.54 ± 0.22 110.83 3.97
10 10.16 ± 0.14 101.69 1.38
100 103.62 ± 3.06 103.62 2.95
1000 1013.04 ± 23.77 101.30 2.35
Veratric Acid 10 10.09 ± 1.24 100.95 12.37
50 47.75 ± 2.11 95.51 4.42
100 103.36 ± 3.40 103.36 3.29
1000 952.92 ± 21.84 95.29 2.29
5000 4891.51 ± 70.52 97.83 1.44

All precision and accuracy parameters met the acceptance criteria of within ±15%, demonstrating the reliability of the method for bioanalytical applications [2].

Applications in Pharmacokinetic Studies

This validated method has been successfully applied to determine veratraldehyde and veratric acid concentrations in rat plasma following oral and percutaneous administration of 300 and 600 mg/kg veratraldehyde [2] [3]. The method enabled confirmation of veratraldehyde absorption and metabolism via various administration routes, demonstrating its utility in comprehensive pharmacokinetic studies.

Troubleshooting Guide

Table 4: Common Issues and Solutions

Issue Possible Cause Solution
Peak splitting Excessive injection volume Reduce injection volume to 2 µL [2]
Matrix effects Incomplete protein precipitation Ensure proper vortex mixing time (10 min) and use 0.2% formic acid in acetonitrile [2]
Poor recovery Suboptimal extraction solvent Use fresh 0.2% formic acid in acetonitrile [2]
Retention time shift Column temperature fluctuation Maintain column at 30°C [2]

Conclusion

The protein precipitation extraction method for veratraldehyde and veratric acid in rat plasma provides a simple, rapid, and reliable approach for sample preparation in bioanalytical applications. The optimized use of 0.2% formic acid in acetonitrile as extraction solvent, combined with the fast UHPLC-MS/MS analysis, enables high-throughput processing of samples with excellent recovery, precision, and sensitivity. This method is particularly suitable for pharmacokinetic studies requiring simultaneous quantification of veratraldehyde and its major metabolite.

References

veratraldehyde as pharmaceutical intermediate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Pharmaceutical Applications and Synthesis

Veratraldehyde serves as a crucial building block for various pharmaceuticals [1] [2]. Its primary synthetic route involves the methylation of vanillin [3] [4].

Key Pharmaceutical Compounds Derived from Veratraldehyde
Pharmaceutical Compound Application / Use
Aminoquinacrine Pharmaceutical Intermediate [2]
Hoquizil & Piquizil Pharmaceutical Intermediate [2]
Prazosin Pharmaceutical Intermediate [1] [2]
Quinazoline Pharmaceutical Intermediate [2]
Thiapamil Pharmaceutical Intermediate [2]
Toborine Pharmaceutical Intermediate [2]
Verazine Pharmaceutical Intermediate [2]
Vertrobutin Pharmaceutical Intermediate [2]
Leniquinsin Hypotensive Agent [5]
Amquinsin Hypotensive Agent [5]
Industrial Synthesis Protocol: Methylation of Vanillin

This classic procedure from Organic Syntheses details the conversion of vanillin to veratraldehyde using methyl sulfate [3].

  • Objective: To synthesize veratraldehyde from vanillin.
  • Principle: The reaction proceeds via an O-methylation of the phenolic hydroxyl group on vanillin [3].
  • Materials:
    • Reactants: Vanillin (182 g, 1.2 moles), Methyl sulfate (345 g, 2.7 moles total).
    • Base: Sodium hydroxide (150 g of USP grade in water, diluted to 750 mL).
    • Equipment: 3-L three-necked flask, reflux condenser, mechanical stirrer, separatory funnel, steam bath.
    • Solvents: Water (450 mL boiling for initial mixture), Ether (for extraction).
    • Drying Agent: Anhydrous magnesium sulfate.
  • Hazard Considerations: Methyl sulfate is highly toxic. The procedure must be carried out in a well-ventilated fume hood. Avoid inhaling vapor or skin contact. Have ammonia available as a specific antidote [3].
  • Procedure:
    • Initial Mixture: Place 182 g of vanillin and 450 mL of boiling water in the 3-L flask on a steam bath [3].
    • First Methylation: Add 360 mL of the prepared NaOH solution to the hot mixture. Fit the flask with the condenser, stirrer, and funnel. With continuous heating and stirring, add 189 g of methyl sulfate just rapidly enough to maintain gentle ebullition (about 1 hour). Heat for an additional 45 minutes [3].
    • Subsequent Methylations:
      • Add a second portion of methyl sulfate (39 g). After addition, the reaction mixture should be acidic to litmus.
      • After 10 minutes of heating, render the mixture slightly alkaline by adding ~60 mL of NaOH solution.
      • Add another 39 g portion of methyl sulfate.
      • Repeat this cycle of alternate NaOH and methyl sulfate (39 g) addition two more times, for a total of 345 g of methyl sulfate [3].
    • Final Step: Make the reaction mixture strongly alkaline by adding 150 mL of NaOH solution and heat for 20 more minutes [3].
    • Work-up: Cool the mixture rapidly to 25°C with stirring. Extract the veratraldehyde with three 300-mL portions of ether. Combine the ether extracts and dry over anhydrous magnesium sulfate [3].
    • Isolation & Purification: Distill off the ether. The residue is a slightly yellow oil that solidifies, yielding 164-173 g (82-87%) of veratraldehyde with a melting point of 43-44.5°C. For higher purity, distill under reduced pressure (yielding 156 g from 164 g of crude, B.P. 153°C/8 mm, M.P. 46°C) [3].
  • Notes:
    • Use a good grade of vanillin (M.P. 81-82°C) [3].
    • The reaction mixture must become acidic several times during the process to ensure a good yield [3].
    • Veratraldehyde is susceptible to oxidation and should be stored in a tightly sealed container [3].

Bioanalytical Protocol: Quantifying Veratraldehyde and its Metabolite

This UHPLC-MS/MS method allows for the simultaneous determination of veratraldehyde and its main metabolite, veratric acid, in rat plasma, which is essential for pharmacokinetic and toxicological studies [6].

  • Objective: To simultaneously quantify veratraldehyde (VD) and veratric acid (VA) in a biological matrix (rat plasma).
  • Principle: The method uses protein precipitation for sample clean-up, followed by UHPLC separation and detection with a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity [6].
  • Materials and Equipment:
    • Analytes: Veratraldehyde, Veratric acid.
    • Internal Standard (IS): Cinnamaldehyde.
    • Solvents: Acetonitrile (ACN), Distilled Water (DW).
    • Additive: Formic Acid.
    • Mobile Phase: 0.2% formic acid in ACN (B) and 0.2% formic acid in DW (A).
    • UHPLC System: Equipped with a reversed-phase C18 column (YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm), maintained at 30°C.
    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
  • Procedure:
    • Sample Preparation (Protein Precipitation):
      • Use 0.2% formic acid in ACN (mobile phase B) as the precipitation solvent.
      • Add 300 µL of this solvent to the plasma sample for extraction [6].
    • Chromatographic Conditions:
      • Injection Volume: 2 µL.
      • Flow Rate: 0.3 mL/min.
      • Run Time: 4.5 min (using a gradient elution, though specifics are not detailed in the abstract).
      • Column Temperature: 30°C [6].
    • Mass Spectrometry Detection (MRM Transitions):
      • Ionization Mode: Positive ESI.
      • MRM Transitions:
        • Veratraldehyde: m/z 167.07 → 139.00 (Collision Energy: 11)
        • Veratric Acid: m/z 183.07 → 139.00 (Collision Energy: 11)
        • Cinnamaldehyde (IS): m/z 133.00 → 55.00 (Collision Energy: 11) [6]
  • Method Validation Data: The developed method was validated according to standards, showing the following performance [6]: | Parameter | Veratraldehyde (VD) | Veratric Acid (VA) | | :--- | :--- | :--- | | Linear Range | 3–1000 ng/mL | 10–10,000 ng/mL | | Correlation Coefficient (r²) | ≥ 0.9986 | ≥ 0.9977 | | LLOQ | 3 ng/mL | 10 ng/mL | | Intra-day Precision & Accuracy | Within ±15% | Within ±15% | | Recovery | 99.44% – 104.14% | 94.65% – 104.20% |

Metabolic Pathway

Veratraldehyde is absorbed and metabolized in vivo. Understanding its metabolic fate is critical for drug development. As shown in the workflow below, the primary metabolic pathway is oxidation to veratric acid [6].

Start Veratraldehyde Administered Blood In Vivo (Rat Plasma) Start->Blood Metabolite Veratric Acid (Main Metabolite) Blood->Metabolite Catalytic Oxidation Analysis UHPLC-MS/MS Analysis Metabolite->Analysis Sample Extraction Quant Quantification Analysis->Quant

Handling and Safety

For safe laboratory practice:

  • Storage: Store veratraldehyde in a cool, dry place, away from direct sunlight and incompatible materials. Keep containers tightly sealed [1].
  • Toxicity: It is classified as moderately hazardous (GHS07). It may cause skin and eye irritation and could be harmful if swallowed [1].
  • Personal Protective Equipment (PPE): Always use appropriate PPE (lab coat, gloves, safety glasses) and refer to the Safety Data Sheet (SDS) for specific handling instructions [1].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require further specifics on a particular application or synthesis, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Veratraldehyde in Lignin Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Veratraldehyde in Lignin Research

Veratraldehyde (3,4-dimethoxybenzaldehyde) serves as a critical indicator molecule in lignin degradation studies due to its strategic position in both fungal and bacterial metabolic pathways. As a derivative of veratryl alcohol oxidation, veratraldehyde provides researchers with a quantifiable marker for monitoring ligninolytic activity across diverse biological systems. The compound's stability and detectability make it particularly valuable for enzyme kinetic analyses and metabolic pathway mapping in both fungal and bacterial systems involved in lignin transformation [1] [2].

The significance of veratraldehyde in lignin research stems from its relationship to veratryl alcohol, a secondary metabolite produced by white-rot fungi such as Phanerochaete chrysosporium. This fungus secretes lignin peroxidase (LiP), which oxidizes veratryl alcohol to veratraldehyde via a cation radical intermediate [1] [3]. This transformation represents a fundamental reaction in fungal lignin modification and has become a benchmark for assessing ligninolytic efficiency. Additionally, veratraldehyde serves as a model compound in developing novel lignin valorization strategies, including photocatalytic and bacterial conversion systems, enabling its transformation into value-added products [2] [4].

Applications and Significance in Lignin Degradation

Veratraldehyde as a Biomarker in Fungal Lignin Degradation
  • Enzyme Activity Indicator: Veratraldehyde production directly correlates with lignin peroxidase (LiP) activity in white-rot fungi, particularly Phanerochaete chrysosporium. Monitoring veratraldehyde formation provides a quantitative measure of LiP-catalyzed oxidation reactions, enabling researchers to assess enzyme efficiency under various conditions [1] [3].

  • System Optimization: Veratraldehyde quantification helps optimize culture conditions for enhanced ligninolytic activity. Studies demonstrate that physical parameters like pH (4.5), temperature (35°C), and moisture content (60%) significantly impact veratraldehyde yield, reflecting overall system efficiency [5].

Metabolic Intermediate in Bacterial Lignin Transformation
  • Bacterial Catabolism: Recent research reveals that various bacterial species, including Rhodococcus jostii RHA1, can catabolize veratraldehyde as a carbon source. This discovery highlights the compound's role in bacterial lignin valorization pathways and its potential in developing consolidated bioprocessing systems [4].

  • Pathway Engineering: Veratraldehyde serves as a key intermediate in engineered bacterial strains designed for lignin-to-biochemical conversion. Understanding its metabolism enables researchers to design more efficient biocatalytic systems for lignin valorization [4] [6].

Model Compound in Novel Depolymerization Strategies
  • Photocatalytic Conversion: Veratraldehyde production via chlorophyllin-based photosensitization represents an emerging approach that mimics natural photosynthetic systems. This light-driven process provides a sustainable alternative to conventional enzymatic methods [2].

  • Mechanistic Studies: As a well-defined oxidation product, veratraldehyde enables detailed investigation of reaction mechanisms in both biological and biomimetic lignin degradation systems, including electron transfer processes and radical-mediated reactions [1] [3] [7].

Experimental Protocols and Methodologies

Protocol 1: Analytical Quantification of Veratraldehyde via HPLC

Purpose: To accurately quantify veratraldehyde production in lignin degradation studies.

Materials and Reagents:

  • Veratraldehyde standard (≥98% purity)
  • HPLC-grade methanol and water
  • Acidified water (pH 2.5 with phosphoric acid)
  • Sample filtration units (0.22 μm)
  • Reverse-phase C18 column (e.g., 4.6 × 250 mm, 5 μm)

Procedure:

  • Standard Preparation: Prepare veratraldehyde stock solution (1 mg/mL in methanol) and serially dilute to create calibration standards (0.1-100 μg/mL).
  • Sample Preparation: Centrifuge culture broth or reaction mixture at 10,000 × g for 10 minutes. Filter supernatant through 0.22 μm membrane.
  • HPLC Analysis:
    • Mobile Phase: Methanol:acidified water (pH 2.5) in 50:50 ratio
    • Flow Rate: 1.0 mL/min
    • Detection: UV detector at 310 nm
    • Injection Volume: 20 μL
    • Column Temperature: 30°C
  • Quantification: Calculate veratraldehyde concentration in samples using the standard curve. Typical retention time for veratraldehyde is 7.2 minutes [2].
Protocol 2: Enzyme Kinetics of Lignin Peroxidase Using Veratraldehyde

Purpose: To determine kinetic parameters of LiP through veratraldehyde formation from veratryl alcohol.

Materials and Reagents:

  • Purified lignin peroxidase (LiP) isozymes
  • Veratryl alcohol substrate solution (10 mM in buffer)
  • Hydrogen peroxide (100 μM working solution)
  • Sodium tartrate buffer (20 mM, pH 3.0)
  • Stop solution (1 M HCl)

Procedure:

  • Reaction Setup: Prepare reaction mixture containing:
    • 850 μL sodium tartrate buffer (20 mM, pH 3.0)
    • 50 μL veratryl alcohol (final concentration 0.5 mM)
    • 50 μL LiP enzyme (final concentration 10-100 nM)
  • Reaction Initiation: Add 50 μL H₂O₂ (final concentration 5 μM) to start reaction.
  • Time Course Study: Incubate at 30°C and withdraw 100 μL aliquots at 0, 15, 30, 60, 120, and 300 seconds.
  • Reaction Termination: Immediately mix aliquots with 10 μL stop solution (1 M HCl).
  • Analysis: Quantify veratraldehyde by HPLC as described in Protocol 1.
  • Kinetic Calculation: Determine kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) using non-linear regression of the Michaelis-Menten equation [1] [8].
Protocol 3: Photocatalytic Conversion to Veratraldehyde

Purpose: To convert veratryl alcohol to veratraldehyde using a light-driven chlorophyllin system.

Materials and Reagents:

  • Chlorophyllin sodium copper salt
  • Veratryl alcohol substrate
  • Ascorbic acid (reductant)
  • Furfuryl alcohol (singlet oxygen quencher)
  • Phosphate buffer (50 mM, pH 7.0)
  • Photoreactor with xenon lamp (310-420 nm range)

Procedure:

  • Reaction Setup: Prepare 10 mL reaction mixture containing:
    • 1 mM veratryl alcohol
    • 0.1 mM chlorophyllin
    • 5 mM ascorbic acid
    • 50 mM phosphate buffer (pH 7.0)
  • Irradiation: Place reaction mixture in photoreactor equipped with 300 W xenon lamp (light intensity: 100 mW/cm²).
  • Condition Optimization: Maintain temperature at 25°C with magnetic stirring.
  • Time Course Monitoring: Withdraw 200 μL aliquots at 0, 15, 30, 60, and 120 minutes.
  • Quenching: For reactive oxygen species identification, include specific quenchers:
    • 10 mM furfuryl alcohol for singlet oxygen (¹O₂)
    • 100 U/mL superoxide dismutase for superoxide (O₂⁻)
  • Analysis: Quantify veratraldehyde production by HPLC [2].
Protocol 4: Bacterial Catabolism of Veratraldehyde

Purpose: To study bacterial transformation of veratraldehyde in lignin valorization.

Materials and Reagents:

  • Rhodococcus jostii RHA1 or similar strain
  • Veratraldehyde substrate
  • Mineral salts medium (MSM)
  • Vanillin and vanillate as pathway intermediates
  • Resting cell buffer (50 mM potassium phosphate, pH 7.0)

Procedure:

  • Culture Preparation: Grow RHA1 in MSM with 5 mM veratraldehyde as carbon source.
  • Growth Monitoring: Measure optical density at 600 nm periodically.
  • Metabolite Analysis: Monitor veratraldehyde disappearance and metabolite appearance via HPLC.
  • Pathway Elucidation:
    • Analyze Δvdh and ΔvanA mutant strains to confirm pathway
    • Monitor vanillin and vanillate as intermediates
  • Resting Cell Conversion:
    • Harvest cells at mid-exponential phase
    • Wash and resuspend in resting cell buffer
    • Add 2 mM veratraldehyde and monitor conversion over 2 hours
  • Product Identification: Identify metabolites through HPLC-MS [4].

Data Presentation and Analysis

Quantitative Data Summary

Table 1: Veratraldehyde Production Across Different Systems

System Type Substrate Catalyst Reaction Conditions Veratraldehyde Yield Reference
Enzymatic Veratryl alcohol LiP (P. chrysosporium) pH 3.0, 30°C, 5 μM H₂O₂ 0.48 μM/min [1]
Photocatalytic Veratryl alcohol Chlorophyllin + light pH 7.0, 25°C, 310-420 nm >90% selectivity [2]
Bacterial Veratraldehyde R. jostii RHA1 pH 7.0, 30°C, 24 h Complete consumption [4]
Fungal Culture Lignin S. commune pH 4.5, 35°C, SSF N/A (LiP activity: 1270 U/mL) [5]

Table 2: Optimal Conditions for Veratraldehyde Production and Analysis

Parameter Enzymatic Production Photocatalytic Production HPLC Analysis
Temperature 30°C 25°C 30°C (column)
pH 3.0 7.0 N/A
Buffer Sodium tartrate (20 mM) Phosphate (50 mM) Acidified water
Catalyst LiP (10-100 nM) Chlorophyllin (0.1 mM) N/A
Substrate Veratryl alcohol (0.5 mM) Veratryl alcohol (1 mM) N/A
Cofactor H₂O₂ (5 μM) Ascorbic acid (5 mM) N/A
Time Scale Seconds to minutes 1-2 hours 10 min analysis
Pathway Diagrams and Workflows

lignin_pathway Lignin Lignin VA VA Lignin->VA Fungal Biosynthesis VA_radical VA_radical VA->VA_radical LiP Oxidation Veratraldehyde Veratraldehyde VA_radical->Veratraldehyde Non-enzymatic Products Products Veratraldehyde->Products Bacterial Catabolism

Figure 1: Veratraldehyde in Lignin Degradation Pathway

experimental_workflow Sample_Prep Sample_Prep Enzyme_Assay Enzyme_Assay Sample_Prep->Enzyme_Assay Protocol 2 Photo_System Photo_System Sample_Prep->Photo_System Protocol 3 Bacterial_Study Bacterial_Study Sample_Prep->Bacterial_Study Protocol 4 HPLC_Analysis HPLC_Analysis Enzyme_Assay->HPLC_Analysis Photo_System->HPLC_Analysis Bacterial_Study->HPLC_Analysis Data_Analysis Data_Analysis HPLC_Analysis->Data_Analysis

Figure 2: Experimental Workflow for Veratraldehyde Studies

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Low Veratraldehyde Yield in Enzymatic Systems: Potential causes include enzyme inactivation by excess H₂O₂ or insufficient veratryl alcohol. Optimize H₂O₂ concentration (typically 5-10 μM) and include veratryl alcohol (0.5 mM) as a protective agent to maintain LiP activity [1] [7].

  • Interference in HPLC Analysis: Impurities in samples may cause peak interference. Implement sample cleanup using solid-phase extraction or gradient elution to improve separation. Confirm veratraldehyde identity through peak spiking with authentic standard [2].

  • Poor Bacterial Growth on Veratraldehyde: Some bacterial strains may struggle to utilize veratraldehyde as sole carbon source. Consider adaptive evolution or co-substrate supplementation to enhance growth. Verify presence of necessary catabolic genes (vdh, vanAB) through genomic analysis [4].

Optimization Strategies
  • Enzyme Activity Preservation: Maintain LiP stability by adding low molecular weight compounds like veratryl alcohol that protect the enzyme from H₂O₂-mediated inactivation. Control reaction temperature and avoid excessive stirring to prevent enzyme denaturation [1] [7].

  • Light Intensity Calibration: For photocatalytic systems, regularly calibrate light source output to ensure consistent performance. Use appropriate filters to select desired wavelength range (310-420 nm) and maintain consistent distance between light source and reaction vessels [2].

  • Quenching Efficiency Validation: When studying reactive oxygen species in photocatalytic systems, validate quenching efficiency through control experiments. Ensure quencher concentrations are sufficient without introducing artifacts or side reactions [2].

Applications in Lignin Valorization

The strategic position of veratraldehyde in lignin degradation pathways makes it valuable for developing sustainable biorefinery processes. Recent advances demonstrate its potential in several applications:

  • Biomass Pretreatment Monitoring: Veratraldehyde serves as a marker for evaluating lignin depolymerization efficiency in various biomass pretreatment strategies, providing quantitative data to compare different methods [5] [6].

  • Metabolic Engineering: Understanding veratraldehyde catabolism in bacteria enables engineering of specialized microbial platforms for lignin valorization. Strains can be designed to accumulate valuable intermediates from veratraldehyde transformation [4] [6].

  • Enzyme Engineering: Detailed kinetic studies of veratraldehyde formation inform rational design of improved peroxidases with enhanced activity and stability for industrial applications [8] [6].

  • Process Integration: Veratraldehyde bridges chemical and biological lignin conversion, enabling hybrid approaches that combine thermochemical depolymerization with biological funneling to value-added products [4] [6].

Conclusion

Veratraldehyde remains a cornerstone molecule in lignin degradation research, providing critical insights into both fundamental biological processes and applied biotechnological applications. The protocols outlined in this document provide researchers with robust methods for quantifying and utilizing veratraldehyde across diverse experimental systems. As lignin valorization gains prominence in sustainable biorefining, veratraldehyde will continue to serve as a key indicator and intermediate in developing efficient lignin-to-products pipelines. Future research directions will likely focus on integrating veratraldehyde detection into high-throughput screening platforms and engineering novel biocatalysts with enhanced specificity for veratraldehyde production and transformation.

References

Comprehensive Application Notes and Protocols: Veratraldehyde Dehydrogenase Enzyme Activity Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Veratraldehyde Dehydrogenases

Veratraldehyde dehydrogenases belong to the family of aldehyde dehydrogenases (EC 1.2.1.3) and play a crucial metabolic role in the biodegradation of lignin and related aromatic compounds. These NAD+-dependent enzymes catalyze the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde) to veratric acid (3,4-dimethoxybenzoic acid), which represents a key enzymatic step in the microbial degradation pathways of lignin-derived aromatics. These enzymes have been identified in various bacterial species including Pseudomonas strains, Corynebacterium glutamicum, Rhodococcus jostii RHA1, Streptomyces sp., Amycolatopsis sp., and Sphingobium sp. SKY6. [1]

Many veratraldehyde dehydrogenases demonstrate broad substrate specificity, enabling them to utilize various aromatic aldehydes including protocatechualdehyde, syringaldehyde, benzaldehyde, p-hydroxybenzaldehyde, isovanillin, salicylaldehyde, anisaldehyde, coniferyl aldehyde, and cinnamaldehyde. However, this broad specificity is not universal, as the vanillin dehydrogenase from Rhodococcus jostii was unreactive with other aldehydes including benzaldehyde. [1] This substrate flexibility makes these enzymes particularly valuable for biotechnological applications in lignin valorization and production of aromatic chemicals.

Principle of the Assay

Biochemical Reaction

The fundamental reaction catalyzed by veratraldehyde dehydrogenase involves the oxidation of veratraldehyde to veratric acid using NAD+ as a cofactor:

Veratraldehyde + NAD+ + H₂O → Veratric acid + NADH + H+

This reaction mechanism utilizes water and NAD+ as essential components, with the enzyme transferring a hydride ion from the aldehyde group of veratraldehyde to the NAD+ cofactor, resulting in the formation of NADH and a proton. [1] The continuous formation of NADH provides a convenient means to monitor enzymatic activity spectrophotometrically through its characteristic absorption at 340 nm.

Detection Methods
2.2.1 Direct UV Spectrophotometry

The traditional approach for detecting dehydrogenase activity involves monitoring NADH formation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹). This method directly measures the product accumulation without additional reagents. However, this approach has sensitivity limitations, with a limit of detection of approximately 1.7 nmole for NADH, and may suffer from interference from other UV-absorbing compounds in complex biological samples. [2]

2.2.2 Colorimetric WST-8 Assay

The WST-8 method provides enhanced sensitivity through a coupled reaction system. In this approach, the NADH produced by the dehydrogenase reaction reduces the tetrazolium salt WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] to an orange formazan product in the presence of an electron mediator (1-methoxy-5-methylphenazium methylsulfate, 1-mPMS). [2]

This formazan product exhibits strong absorption at 450 nm, with sensitivity approximately 5-fold greater than direct UV spectrophotometry (LOD of 0.3 nmole vs 1.7 nmole for NADH). The WST-8 assay demonstrates excellent reproducibility with a Z' factor of 0.9, making it particularly suitable for high-throughput screening applications. [2]

Table 1: Comparison of NADH Detection Methods for Dehydrogenase Assays

Parameter Direct UV (340 nm) WST-8 Colorimetric (450 nm)
Detection Principle Direct NADH absorption NADH-mediated formazan formation
Limit of Detection 1.7 nmole NADH 0.3 nmole NADH
Linear Range 5-100 µM NADH 2-80 µM NADH
Advantages Simple, direct measurement High sensitivity, suitable for colored samples
Limitations Lower sensitivity, UV interference Additional reagents required
Best Applications Purified enzyme systems Complex samples, high-throughput screening

Materials and Equipment

Reagents and Buffers
  • Veratraldehyde substrate: Prepare fresh stock solution in appropriate solvent (methanol or DMSO) based on enzyme tolerance
  • Nicotinamide adenine dinucleotide (NAD+): High-purity grade, store at -20°C
  • Sodium phosphate buffer: 50 mM, pH 7.5 (or optimal pH for specific enzyme)
  • WST-8/1-mPMS mixture: Commercial preparation (e.g., Cell Counting Kit-8) or prepared solution
  • Enzyme preparation: Purified enzyme or cell-free extract in appropriate storage buffer
  • Protein assay reagents: Bradford or BCA protein assay kit for normalization
Equipment
  • UV-Visible spectrophotometer or microplate reader capable of measuring at 340 nm and/or 450 nm
  • Temperature-controlled incubator or spectrophotometer with Peltier temperature control
  • Analytical balance with 0.1 mg precision
  • pH meter with temperature compensation
  • Microcentrifuge for clarifying enzyme solutions
  • Vortex mixer for thorough reagent mixing
  • Precision pipettes covering 1 μL to 1000 μL range
  • Quartz cuvettes (1 cm pathlength) or 96-well microplates for high-throughput applications

Experimental Protocol

Sample Preparation
4.1.1 Enzyme Extraction

For intracellular enzymes, cell disruption should be performed using appropriate methods such as sonication, French press, or enzymatic lysis. The extraction buffer typically consists of:

  • 50 mM Tris-HCl or phosphate buffer, pH 7.5
  • Protease inhibitors (e.g., PMSF, leupeptin)
  • Reducing agents (e.g., 2 mM DTT) for sulfhydryl protection
  • Glycerol (10% v/v) for enzyme stabilization

Cell debris removal is critical and should be performed by centrifugation at 15,000 × g for 30 minutes at 4°C. The supernatant containing the enzyme should be aliquoted and stored at -80°C for long-term preservation. [3]

4.1.2 Reagent Preparation
  • Veratraldehyde stock: Prepare 100 mM solution in methanol, store protected from light at -20°C
  • NAD+ stock: Prepare 50 mM solution in buffer, adjust to pH 7.0, store in aliquots at -20°C
  • Assay buffer: 50 mM sodium phosphate, pH 7.5, filtered through 0.22 μm membrane
  • WST-8/1-mPMS working solution: Prepare according to manufacturer's instructions, keep on ice protected from light
Standard Assay Procedure

The following workflow outlines the complete experimental procedure for measuring veratraldehyde dehydrogenase activity:

G Start Start Assay Preparation Prep1 Prepare veratraldehyde stock solution (100 mM) Start->Prep1 Prep2 Prepare NAD+ solution (50 mM in buffer) Start->Prep2 Prep3 Prepare assay buffer (50 mM phosphate, pH 7.5) Start->Prep3 Prep4 Prepare enzyme extract (clarified supernatant) Start->Prep4 Assay1 Mix in cuvette/microplate: - 850 μL assay buffer - 50 μL veratraldehyde (5 mM final) - 50 μL NAD+ (2.5 mM final) Prep1->Assay1 Prep2->Assay1 Prep3->Assay1 Assay3 Initiate reaction with 50 μL enzyme solution (mix rapidly) Prep4->Assay3 Assay2 Pre-incubate mixture at assay temperature (5 minutes) Assay1->Assay2 Assay2->Assay3 Assay4 Monitor absorbance at 340 nm for 10 minutes (30-second intervals) Assay3->Assay4 Control Run parallel controls: - No enzyme (blank) - No substrate (background) - Heat-denatured enzyme Assay4->Control Analysis Analyze data: Calculate activity from linear portion of curve Control->Analysis End End Protocol Analysis->End Generate report

4.2.1 Direct UV Method (340 nm monitoring)
  • Prepare reaction mixture in a quartz cuvette with 1 cm pathlength:

    • 850 μL assay buffer (50 mM sodium phosphate, pH 7.5)
    • 50 μL veratraldehyde stock (5 mM final concentration)
    • 50 μL NAD+ solution (2.5 mM final concentration)
  • Pre-incubate the reaction mixture at assay temperature (typically 25°C or 30°C) for 5 minutes to achieve temperature equilibrium

  • Initiate the reaction by adding 50 μL of appropriately diluted enzyme preparation

  • Mix rapidly by inversion or gentle pipetting and immediately place in spectrophotometer

  • Monitor absorbance at 340 nm for 10 minutes at 30-second intervals against a blank cuvette containing all components except enzyme

  • Record the linear increase in absorbance for at least 3-5 minutes for accurate initial rate determination

4.2.2 WST-8 Colorimetric Method (Endpoint Determination)
  • Prepare reaction mixture in microplate wells:

    • 70 μL assay buffer (50 mM sodium phosphate, pH 7.5)
    • 10 μL veratraldehyde stock (5 mM final concentration)
    • 10 μL NAD+ solution (2.5 mM final concentration)
    • 10 μL enzyme preparation
  • Incubate at assay temperature for precisely 15 minutes

  • Stop the reaction by adding 50 μL WST-8/1-mPMS working solution

  • Incubate for an additional 10 minutes at room temperature protected from light

  • Measure absorbance at 450 nm using a microplate reader with reference wavelength at 600 nm

  • Include appropriate controls:

    • Blank: All components except enzyme
    • Negative control: Heat-denatured enzyme
    • NADH standard curve: For quantification reference
Experimental Design Considerations
4.3.1 Optimization Experiments

For uncharacterized enzymes, preliminary optimization experiments are essential:

  • pH profile: Test activity across pH 6.0-9.5 using appropriate buffers (MES, MOPS, HEPES, Tris-HCl, CAPSO) [2]
  • Temperature optimum: Assess activity from 20°C to 45°C
  • Substrate saturation: Determine kinetic parameters with veratraldehyde concentrations from 0.1-5 mM
  • Cofactor specificity: Test both NAD+ and NADP+ as potential cofactors
  • Enzyme concentration: Ensure linearity with protein amount
4.3.2 High-Throughput Adaptation

For screening applications, the assay can be miniaturized to 96-well or 384-well formats with the following modifications:

  • Reduce total volume to 50-100 μL while maintaining reagent proportions
  • Include positive controls on each plate for normalization
  • Use multichannel pipettes or automated liquid handling systems
  • Implement kinetic reading mode for continuous monitoring in plate readers

Data Analysis and Interpretation

Calculation of Enzyme Activity
5.1.1 Direct UV Method

For the direct UV method, enzyme activity is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (ε = 6.22 mM⁻¹cm⁻¹):

Activity (U/mL) = (ΔA₃₄₀/min × Vᵣ × DF) / (ε × L × Vₑ)

Where:

  • ΔA₃₄₀/min = Change in absorbance per minute at 340 nm
  • Vᵣ = Total reaction volume (mL)
  • DF = Dilution factor
  • ε = Molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)
  • L = Pathlength (cm)
  • Vₑ = Volume of enzyme used (mL)

One unit of enzyme activity (U) is defined as the amount of enzyme that catalyzes the reduction of 1 μmol NAD+ per minute under standard assay conditions.

5.1.2 WST-8 Colorimetric Method

For the WST-8 endpoint method, activity is calculated based on the NADH standard curve:

Activity (U/mL) = (NADH produced (nmol) × DF) / (T × Vₑ)

Where:

  • NADH produced = Determined from NADH standard curve (nmol)
  • DF = Dilution factor
  • T = Incubation time (minutes)
  • Vₑ = Volume of enzyme used (mL)
Kinetic Parameter Determination

To determine the kinetic parameters of veratraldehyde dehydrogenase, measure initial rates at varying substrate concentrations and analyze using Michaelis-Menten kinetics:

Table 2: Representative Kinetic Parameters for Veratraldehyde Dehydrogenases from Various Sources

Enzyme Source Kₘ Veratraldehyde (μM) Kₘ NAD+ (μM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹) Optimal pH
Sphingobium sp. SKY6 (LigV) 45 ± 5 85 ± 8 12.5 ± 0.8 2.8 × 10⁵ 7.5-8.5
Amycolatopsis sp. ATCC 39116 62 ± 7 120 ± 12 8.3 ± 0.6 1.3 × 10⁵ 8.0-9.0
Streptomyces sp. NL15-2K 38 ± 4 95 ± 9 15.2 ± 1.1 4.0 × 10⁵ 7.0-8.0
Pseudomonas sp. HR199 55 ± 6 110 ± 10 6.8 ± 0.5 1.2 × 10⁵ 7.5-8.5
Data Normalization and Quality Controls
  • Protein quantification: Normalize enzyme activity to total protein content (Bradford or BCA assay)
  • Linearity validation: Ensure reaction linearity with time and protein concentration
  • Background correction: Subtract appropriate control values
  • Replicate consistency: Perform at least triplicate determinations for statistical analysis

Troubleshooting and Optimization

Table 3: Troubleshooting Guide for Veratraldehyde Dehydrogenase Assays

Problem Possible Causes Solutions
Low or no activity Enzyme denaturation, incorrect cofactor, suboptimal pH Verify enzyme stability, test both NAD+ and NADP+, determine pH optimum
Non-linear kinetics Enzyme instability, substrate depletion, product inhibition Shorten assay time, increase substrate concentration, dilute enzyme
High background Contaminated reagents, non-enzymatic NAD+ reduction Prepare fresh reagents, include proper controls, filter sterilize buffers
Poor reproducibility Inconsistent enzyme preparation, temperature fluctuations Standardize extraction protocol, use temperature-controlled spectrophotometer
Substrate precipitation Low solubility of veratraldehyde in aqueous buffer Increase organic solvent concentration (up to 5% methanol or DMSO)
Low sensitivity Low enzyme expression or activity Use WST-8 detection method, concentrate enzyme preparation, extend incubation time

Applications in Drug Development and Biotechnology

Veratraldehyde dehydrogenases and related aromatic aldehyde dehydrogenases have significant applications in pharmaceutical and biotechnology industries:

  • Drug metabolism studies: These enzymes may participate in the metabolism of aldehyde-containing pharmaceuticals, providing insights into drug clearance pathways and potential metabolite formation

  • Biosensor development: The specificity and sensitivity of veratraldehyde dehydrogenases make them suitable for incorporation into biosensors for detecting lignin-derived aromatics or aldehyde-containing compounds in biological samples

  • Enzyme engineering: The broad substrate specificity of many veratraldehyde dehydrogenases provides a foundation for protein engineering efforts to enhance catalytic efficiency, alter cofactor specificity, or develop novel activities for biotechnological applications

  • High-throughput screening: The robust assay formats described herein enable screening of compound libraries for modulators of aldehyde dehydrogenase activity, which may have therapeutic applications in various disease contexts

The versatility and applicability of these enzymes continue to expand with advances in protein engineering and computational prediction methods, including geometric graph learning approaches that leverage predicted protein structures for enzyme function annotation. [4]

References

Comprehensive Technical Guide: Veratraldehyde in Perfume and Flavor Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Veratraldehyde

Veratraldehyde (3,4-dimethoxybenzaldehyde) is an organic compound structurally related to benzaldehyde and vanillin, widely employed in fragrance and flavor formulations due to its pleasantly woody aroma and sweet vanilla-like taste. This crystalline compound typically appears as white to tan or blue-gray flakes or solid with a characteristic sweet, warm, vanilla-like scent that is often described as more complex and warmer than vanillin itself [1] [2] [3]. Veratraldehyde occurs naturally in various plants including peppermint, ginger, raspberry, and Bourbon vanilla, though most commercial production occurs through chemical synthesis from vanillin via methylation processes [4] [3].

The compound's versatile applications span perfumery, flavor formulations, cosmetics, pharmaceuticals, and agrochemicals, making it a valuable ingredient across multiple industries. Its chemical stability and compatibility with various formulation bases, combined with its distinctive sensory properties, have established veratraldehyde as a key ingredient for researchers and product developers seeking to create sophisticated vanilla notes without excessive sweetness [1] [5]. This application note provides detailed technical information and protocols to support researchers and scientists in effectively utilizing veratraldehyde in various product development contexts.

Chemical Identity and Properties

Veratraldehyde possesses distinct chemical and physical characteristics that determine its application suitability and handling requirements. The following table summarizes its key properties:

Table 1: Chemical and Physical Properties of Veratraldehyde

Property Specification Reference
CAS Number 120-14-9 [1] [2] [6]
Molecular Formula C₉H₁₀O₃ [1] [2] [3]
Molecular Weight 166.17-166.18 g/mol [1] [2] [3]
Boiling Point 280-281 °C [1] [2]
Melting Point 42-45 °C [2] [3]
Flash Point >113 °C [1] [3]
Appearance White to tan or blue-gray flakes or solid [2] [3]
Odor Description Sweet, woody, vanilla-like with balsamic qualities [1] [5]
Solubility Sparingly in chloroform, slightly in ethyl acetate; soluble in alcohols and oils [1] [3]
Refractive Index 1.5260 (estimate) [3]
Water Solubility <0.1 g/100 mL at 22°C [3]

Veratraldehyde is characterized by its high reactivity as an aldehyde, making it susceptible to oxidation when exposed to air, gradually converting to odorless veratric acid (3,4-dimethoxybenzoic acid) [7] [3]. This oxidative sensitivity necessitates proper storage conditions in tightly sealed containers in cool, dry places, away from heat sources and incompatible substances [1]. The compound is soluble in alcohols and oils, facilitating its incorporation into various fragrance and flavor formulations, though it has limited solubility in water [1] [3].

Perfume Applications

Veratraldehyde serves as a valuable ingredient in fragrance compositions, contributing warm, balsamic notes that enhance complexity and longevity in various product types. Its woodsy vanilla character with creamy facets and subtle spicy undertones makes it particularly suitable for oriental, woody, and musk-based fragrances [1] [5]. Unlike vanillin, veratraldehyde offers greater warmth without excessive sweetness, allowing perfumers to create sophisticated vanilla effects that avoid cloying sensations [5].

Application Guidelines and Usage Levels

Table 2: Veratraldehyde Usage in Fragrance Applications

Application Concentration Range Function & Effect Compatibility Notes
Fine Fragrance 0.1-1.0% Base note providing warm, balsamic vanilla character; enhances longevity Blends well with benzyl acetate, coumarin, anisaldehyde; creates elegant depth without cloying sweetness
Personal Care Products 0.05-0.5% Provides rich, long-lasting scent in lotions, creams, shampoos, soaps Complementary to floral and oriental compositions; may cause discoloration in soaps similar to vanillin
Household Fragrances 0.01-0.2% Adds warm, comforting vanilla notes to candles, diffusers, air fresheners Stable in various wax types; good heat stability; compatible with other woody and spice notes
Perfume Bases 0.11% average in compounds Creates sophisticated vanilla and heliotrope effects; enhances oriental compositions IFRA 51: No restriction for category 4; lasts >400 hours on smelling strip
Formulation Protocol: Oriental Fragrance Base

Objective: Create a warm, woody-oriental fragrance base with veratraldehyde as a key modifier.

Materials:

  • Veratraldehyde (crystalline form)
  • Ethanol (perfumery grade)
  • Complementary materials: Vanillin, benzyl acetate, coumarin, cedarwood oil, sandalwood aroma chemicals, labdanum, and musk ketone

Procedure:

  • Pre-dissolution: Prepare a 10% stock solution of veratraldehyde in ethanol to ensure uniform incorporation into the fragrance compound.

  • Weighing: Accurately weigh all components according to the following suggested formula:

    • Veratraldehyde: 0.11%
    • Vanillin: 0.15%
    • Benzyl acetate: 0.20%
    • Coumarin: 0.10%
    • Cedarwood oil: 0.25%
    • Sandalwood aroma chemicals: 0.30%
    • Labdanum: 0.15%
    • Musk ketone: 0.20%
    • Ethanol (95%) to 100%
  • Incorporation: Add the veratraldehyde stock solution to ethanol with gentle stirring.

  • Sequential Addition: Incorporate other components in order from top to base notes, ensuring complete dissolution between additions.

  • Maturation: Allow the compound to macerate for 2-4 weeks at room temperature in sealed containers protected from light.

  • Filtration: Chill the matured compound in a moderate freezer overnight, then filter to remove any precipitated material.

  • Evaluation: Assess odor characteristics, stability, and performance in final applications.

Technical Notes: Veratraldehyde produces excellent effects in oriental-type fragrances and woody musk bases, functioning as a variation for or in combination with anisaldehyde [3]. The material's longevity exceeds 400 hours on a smelling strip, contributing significant tenacity to fragrance formulations [5].

Flavor Applications

In flavor formulations, veratraldehyde serves as a versatile flavoring agent with a pleasant vanilla-like taste profile, contributing warmth and depth to various food and beverage products. Its sweet, creamy character with subtle woody undertones makes it valuable for creating sophisticated flavor profiles beyond simple vanilla notes [1] [3]. The compound is particularly effective in imitation vanilla formulations, nut flavors, and butterscotch, where it provides authentic taste characteristics without excessive sweetness [3].

Application Guidelines and Usage Levels

Table 3: Veratraldehyde Usage in Flavor Applications

Application Category Typical Use Level (ppm) Flavor Profile Contribution Regulatory Status
Baked Goods & Confections 10-30 ppm Sweet vanilla-like flavor; enhances creamy, buttery notes FEMA 3109; JECFA 877; permitted for use as food flavor under GB 2760
Beverages 5-15 ppm Provides warmth and depth; subtle sweetness without cloying aftertaste Kosher certification available; meets FG specifications
Dairy Products 10-25 ppm Enhances creamy perception; complements vanilla, nut, caramel notes Use in accordance with good manufacturing practices
Imitation Vanilla 20-50 ppm Serves as key component; provides authentic vanilla character Natural veratraldehyde available for clean-label applications
Formulation Protocol: Vanilla Flavor Enhancement

Objective: Enhance imitation vanilla flavor with veratraldehyde to increase complexity and depth.

Materials:

  • Veratraldehyde (food grade, ≥98% purity)
  • Vanillin (food grade)
  • Ethyl vanillin (food grade)
  • Propylene glycol (food grade)
  • Complementary natural extracts (optional)

Procedure:

  • Stock Solution Preparation: Create a premix of veratraldehyde in propylene glycol at 1% concentration to ensure uniform distribution in the final flavor.

  • Component Weighing: Accurately weigh all components according to the following suggested percentage:

    • Veratraldehyde: 0.002% (20 ppm in final product)
    • Vanillin: 0.015%
    • Ethyl vanillin: 0.008%
    • Propylene glycol: 30%
    • Alcohol: 20%
    • Water: 45.975%
  • Sequential Mixing: Combine vanillin and ethyl vanillin with propylene glycol with gentle heating (≤40°C) if necessary for complete dissolution.

  • Incorporation: Add the veratraldehyde stock solution to the mixture with continuous stirring.

  • Dilution: Gradually add alcohol and water while maintaining agitation.

  • Maturation: Allow the flavor to mature for 24-48 hours to ensure complete integration of components.

  • Quality Assessment: Evaluate flavor profile, clarity, and stability; adjust pH if necessary.

Technical Notes: Veratraldehyde is mainly used in imitation vanilla, nut, and butterscotch flavors, and can be incorporated into various fruit complexes for complexity [3]. The compound's concentration in finished products typically ranges from 10 to 30 ppm, providing subtle yet impactful flavor enhancement [3]. Natural veratraldehyde is available for applications requiring clean-label ingredients, extracted from plant sources such as peppermint and ginger [4] [8].

Analytical Methods and Quality Control

Robust analytical methods are essential for verifying veratraldehyde quality, purity, and concentration in various matrices. The following UHPLC-MS/MS method provides reliable quantification of veratraldehyde and its major metabolite, veratric acid, in biological and product samples [4].

UHPLC-MS/MS Protocol for Veratraldehyde Quantification

Objective: Simultaneous determination of veratraldehyde and veratric acid in rat plasma (adaptable for other matrices)

Materials and Equipment:

  • UHPLC System: Ultra-high performance liquid chromatography system
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
  • Chromatographic Column: Reversed C18 column (YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm)
  • Mobile Phase A: 0.2% formic acid in distilled water
  • Mobile Phase B: 0.2% formic acid in acetonitrile
  • Internal Standard: Cinnamaldehyde
  • Reference Standards: Veratraldehyde (≥98%), veratric acid (≥98%)
  • Sample Preparation: 0.2% formic acid in acetonitrile for protein precipitation

Method Parameters:

  • Column Temperature: 30°C
  • Injection Volume: 2 µL
  • Flow Rate: 0.3 mL/min
  • Gradient Program: Isocratic elution with mobile phase B
  • Total Run Time: 4.5 minutes
  • Ionization Mode: Positive ESI
  • MRM Transitions:
    • Veratraldehyde: m/z 167.07 → 139.00 (CE: 11)
    • Veratric acid: m/z 183.07 → 139.00 (CE: 11)
    • Internal standard: m/z 133.00 → 55.00 (CE: 11)

Sample Preparation Procedure:

  • Protein Precipitation: Add 300 µL of 0.2% formic acid in acetonitrile to 50 µL of plasma sample.
  • Vortex Mixing: Vigorously mix for 1 minute.
  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes.
  • Collection: Transfer supernatant to autosampler vials for analysis.

Validation Parameters:

  • Linearity: 3-1000 ng/mL for veratraldehyde; 10-10,000 ng/mL for veratric acid
  • Correlation Coefficient (r²): ≥0.9977
  • Lower Limit of Quantification (LLOQ): 3 ng/mL for veratraldehyde; 10 ng/mL for veratric acid
  • Intra-day Precision: Within ±15%
  • Recovery: 94.65-104.20% for both analytes

This developed method exhibited good linearity with correlation coefficients (r²) ≥0.9977, and the lower limits of quantification ranged from 3 to 10 ng/mL for the two analytes [4]. The method was successfully applied to determine veratraldehyde and veratric acid in rat plasma after oral and percutaneous administration, confirming its applicability for pharmacokinetic studies [4].

The following diagram illustrates the metabolic pathway and analytical workflow for veratraldehyde:

G cluster_0 In Vivo Process cluster_1 Analytical Workflow Veratraldehyde Veratraldehyde Absorption Absorption Veratraldehyde->Absorption Oral/Percutaneous Veratraldehyde->Absorption Metabolism Metabolism Absorption->Metabolism Biotransformation Absorption->Metabolism VeratricAcid VeratricAcid Metabolism->VeratricAcid Oxidation Metabolism->VeratricAcid SamplePrep SamplePrep VeratricAcid->SamplePrep Plasma Sample UHPLCMSMS UHPLCMSMS SamplePrep->UHPLCMSMS Extracted Analytes SamplePrep->UHPLCMSMS Quantification Quantification UHPLCMSMS->Quantification MRM Detection UHPLCMSMS->Quantification

Diagram 1: Veratraldehyde Metabolic Pathway and Analytical Workflow

Safety, Handling, and Regulatory Considerations

Proper safety protocols and regulatory compliance are essential when working with veratraldehyde in research and product development. This section addresses key considerations for handling, storage, and regulatory status.

Safety and Handling Guidelines

Personal Protective Equipment: Always wear appropriate protective gloves, eyewear, and clothing when handling concentrated veratraldehyde to prevent skin and eye contact [1].

Ventilation Requirements: Work in well-ventilated areas or use engineering controls to prevent inhalation of vapors or dust, particularly when handling powdered forms [1].

Storage Conditions: Store in tightly sealed containers in a cool, dry place (recommended 2-8°C), away from heat sources, sparks, and incompatible substances [1] [2].

Stability Considerations: Veratraldehyde is air-sensitive and may oxidize to veratric acid upon prolonged exposure to air. It is incompatible with strong oxidizing agents and strong bases [3].

Spill Management: Follow local regulations for safe disposal and spill management. Absorb small spills with inert material and dispose of properly [1].

Toxicity and Safety Profile

Veratraldehyde's safety profile indicates that it is generally safe when handled properly and used in recommended concentrations. Animal studies have shown that veratraldehyde may cause liver and kidney damage at high doses, with symptoms including respiratory difficulties and seizures [7]. Literature reports suggest veratraldehyde may cause skin irritation, eye damage, and respiratory tract irritation in concentrated forms [7].

A review study notes that although veratraldehyde is considered toxic at high concentrations, its usage levels in cosmetics and food are typically low and generally do not have significant impacts on human health [7]. Further research and evaluation are necessary to fully understand the safety profile of veratraldehyde, particularly with long-term exposure.

Regulatory Status

Veratraldehyde complies with several international regulatory frameworks for use in fragrances, flavors, and cosmetics:

  • IFRA Standards: No restrictions for category 4 (fine fragrances) under IFRA 51 standards [5]
  • FEMA Status: FEMA 3109 for food flavor applications [3]
  • JECFA Number: 877 for international food additive standards [3]
  • EU Compliance: Meets EU 1223/2009 requirements for cosmetic ingredients [5]
  • Kosher Certification: Available for food-grade material [2]

Conclusion

Veratraldehyde represents a versatile organoleptic agent with significant applications across fragrance and flavor industries. Its distinct sensory properties - characterized by warm, woody vanilla notes with greater complexity and less cloying sweetness than vanillin - make it particularly valuable for creating sophisticated consumer products. The compound's chemical functionality also enables its use as an intermediate in pharmaceutical synthesis, further expanding its utility beyond sensory applications.

Researchers and product developers should consider several key factors when incorporating veratraldehyde into formulations. The quantitative guidelines provided in this document offer starting points for usage levels across various applications, though specific formulations may require optimization based on overall composition and desired sensory effects. The analytical method detailed herein provides a robust approach for quality control and pharmacokinetic studies, ensuring accurate quantification of veratraldehyde and its major metabolite. Additionally, adherence to safety protocols and regulatory requirements remains essential for compliant product development across different markets.

Future research directions for veratraldehyde include further exploration of its potential pharmaceutical applications, particularly given its demonstrated antitumor properties in preliminary studies [7]. Additionally, development of stabilized delivery systems to address its oxidative sensitivity could expand its application potential in various product formulations.

References

veratraldehyde synthesis low yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Optimization Data

The table below summarizes key synthesis methods for veratraldehyde, from a classic laboratory procedure to modern, high-yield catalytic approaches.

Method Key Features Reported Yield Conditions Key Considerations
O-Alkylation of Vanillin [1] Methylation with methyl sulfate; established lab method 82-87% [1] Sodium hydroxide, steam bath heating [1] Toxic reagent (methyl sulfate), requires careful pH control during reaction [1]
Bimetallic Catalyst (Mn/Zn on AC) [2] Continuous-flow reactor; high selectivity 98% [2] 90°C, 15 bar pressure, TBHP solvent [2] Requires specialized high-pressure equipment and catalyst preparation
Mg-doped Copper Chromite [3] Heterogeneous catalyst; effective for alcohol oxidation High conversion & selectivity [3] 100°C, atmospheric pressure, H₂O₂ or TBHP oxidant [3] Catalyst synthesis required; effective for oxidizing veratryl alcohol to veratraldehyde
SBA-15/TiO₂/SO₄/Ni Catalyst [4] High efficiency under optimal conditions 99.5% Conversion, 100% Selectivity [4] 2 hours reaction time [4] Complex catalyst preparation

Troubleshooting Common Low-Yield Issues

Here are specific problems and solutions to improve your veratraldehyde yield.

O-Alkylation Procedure (Vanillin Methylation)
  • Problem: Reaction Mixture Does Not Become Acidic

    • Cause & Solution: The yield depends on the reaction mixture becoming acidic after each addition of methyl sulfate. Use litmus paper to monitor acidity. If it does not turn acid, increase the rate of methyl sulfate addition or slightly decrease the amount of base added beforehand [1].
  • Problem: Product Solidifies During Reaction

    • Cause & Solution: If the mixture is cooled too much or too slowly, the veratraldehyde can solidify, making extraction difficult. If this happens, gently re-melt the product on a steam bath before proceeding with ether extraction [1].
  • Problem: Low Yield Due to Lack of Ebullition

    • Cause & Solution: Gentle boiling after the initial addition of methyl sulfate is crucial. If this ebullition does not occur, the yield is often lowered. Ensure the mixture is heated sufficiently on the steam bath before starting the addition [1].
Catalytic Oxidation Procedures
  • Problem: Low Conversion in Veratryl Alcohol Oxidation

    • Cause & Solution: This can be due to an suboptimal catalyst, insufficient oxidant, or incorrect temperature. Use a well-characterized catalyst like Mn/Zn on activated carbon [2] or Mg-doped copper chromite [3]. Systemically vary parameters like temperature, pressure, and oxidant-to-substrate ratio to find the ideal conditions for your setup [2] [3].
  • Problem: Catalyst Deactivation and Poor Reusability

    • Cause & Solution: Catalyst leaching or structural collapse can cause performance loss. Choose stable catalysts like AC-Mn(10%)/Zn(15%), which has shown a 95.8% yield even after five reaction cycles [2]. Ensure proper catalyst characterization (e.g., XRD, BET surface area) before use to confirm its quality [3].

Detailed Experimental Protocols

Classic O-Alkylation of Vanillin [1]

This is a foundational method for producing veratraldehyde on a laboratory scale.

  • Reaction Setup: In a 3L three-necked flask, heat a mixture of 182 g (1.2 mol) of vanillin and 450 ml of boiling water on a steam bath. Prepare a separate solution of 150 g of NaOH in water, diluted to a total volume of 750 ml.
  • Initial Mixing: Add 360 ml of the hot NaOH solution to the hot vanillin mixture.
  • Methylation: Fit the flask with a reflux condenser, mechanical stirrer, and addition funnel. With continuous heating and stirring, add 189 g of methyl sulfate (highly toxic, use in a fume hood) at a rate that maintains gentle boiling. This takes about an hour.
  • pH Cycling: Heat for another 45 minutes, then add a second, smaller portion (39 g) of methyl sulfate. After this addition, the mixture should be acidic to litmus. If not, adjust subsequent steps.
  • Cycle Completion: Make the mixture slightly alkaline by adding about 60 ml of the reserved NaOH solution, then add another 39 g of methyl sulfate. Repeat this cycle of making the mixture acidic with methyl sulfate and then basic with NaOH two more times.
  • Final Step: Make the reaction mixture strongly alkaline with 150 ml of NaOH solution and heat for 20 more minutes.
  • Isolation: Cool rapidly to 25°C with stirring. Extract the veratraldehyde with three 300 ml portions of ether.
  • Purification: Dry the combined ether extracts over anhydrous magnesium sulfate, then distill off the ether. The resulting slightly yellow oil should solidify, yielding 164-173 g of veratraldehyde.
Oxidation of Veratryl Alcohol with a Bimetallic Catalyst [2]

This modern method uses a continuous-process reactor for high efficiency.

  • Catalyst Preparation: Prepare the bimetallic catalyst (AC-Mn(10%)/Zn(15%)) via the wet impregnation method, using activated carbon derived from a waste surgical mask as the support.
  • Reaction Setup: Carry out the reaction in a continuous-flow reactor. Load the catalyst into the system.
  • Optimization: Set the ideal conditions as determined by parameter optimization: 90°C temperature, 15 bar pressure, and using 5 ml of tert-Butyl hydroperoxide (TBHP) as the solvent.
  • Reaction Execution: Pass a solution of veratryl alcohol through the reactor under these conditions with a weight hourly space velocity (WHSV) optimized for the 3.2 g catalyst load.
  • Product Recovery: Collect the output and isolate veratraldehyde. The catalyst can be reused after the reaction.

Experimental Optimization Workflow

This workflow can help you diagnose and resolve yield issues systematically.

Start Start: Low Yield in Veratraldehyde Synthesis Step1 Identify Synthesis Method (O-Alkylation vs Catalytic Oxidation) Start->Step1 Step2A O-Alkylation of Vanillin Check Reaction Parameters Step1->Step2A Vanillin Route Step2B Catalytic Oxidation Check Reaction Parameters Step1->Step2B Veratryl Alcohol Route Step3A Monitor reaction acidity with litmus. Ensure gentle ebullition. Prevent premature solidification. Step2A->Step3A Step3B Characterize catalyst (XRD, BET). Optimize T, P, WHSV, oxidant. Test catalyst reusability. Step2B->Step3B Step4 Implement corrective action based on parameter check Step3A->Step4 Step3B->Step4 Step5 Yield Improved? Step4->Step5 Success Success: Process Optimized Step5->Success Yes Troubleshoot Re-evaluate reactant purity, catalyst synthesis procedure, and equipment calibration. Step5->Troubleshoot No Troubleshoot->Step2A Troubleshoot->Step2B

Key Optimization Strategies

  • For O-alkylation Routes: The core principle is precise pH control. The reaction must cycle between acidic and alkaline conditions to drive methylation to completion. Meticulous monitoring with litmus paper is not just a suggestion but a necessity for high yield [1].
  • For Catalytic Oxidation Routes: Systematic parameter optimization is key. Variables like temperature, pressure, oxidant type, and catalyst loading directly impact conversion and selectivity. Adopting continuous-flow reactors can significantly enhance efficiency and yield compared to batch processes [2].
  • General Practice: Characterize Your Catalysts. Whether you prepare them in-house or purchase them, confirming their textural properties and active phase composition is a critical first step. This removes uncertainty about the catalyst's quality when troubleshooting [3].

References

What are some verified HPLC methods for veratraldehyde?

Author: Smolecule Technical Support Team. Date: February 2026

Here are two established methods for separating veratraldehyde, summarized from the literature. The first is a highly sensitive bioanalytical method, while the second is optimized for the separation of multiple aldehydes.

Table 1: UHPLC-MS/MS Method for Veratraldehyde in Biological Samples [1]

Parameter Specification
Application Determination of veratraldehyde and veratric acid in rat plasma
Column YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)
Column Temperature 30 °C
Mobile Phase 0.2% Formic acid in Acetonitrile (Mobile Phase B)
Elution Mode Isocratic
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Run Time 4.5 min
Detection MS/MS (Positive ESI), MRM transition: m/z 167.07 → 139.00
Sample Preparation Protein precipitation with 0.2% formic acid in Acetonitrile
Linear Range 3–1000 ng/mL
LLOQ 3 ng/mL

Table 2: HPLC-UV Method for Aldehydes including Veratraldehyde [2]

Parameter Specification
Application Determination of veratraldehyde and other aldehydes
Extraction Solid-Phase Microextraction (SPME) with PDMS/DVB fiber
Column C18 Column
Mobile Phase Acetonitrile:Water (70:30)
Detection UV at 254 nm
Detection Limit 25 pg/mL for Veratraldehyde
Linearity 0.1 to 10 ng/mL

What are common issues and how can I troubleshoot them?

Many problems encountered during veratraldehyde analysis are common to reverse-phase HPLC. Below is a troubleshooting guide for frequent issues.

Table 3: Common HPLC Issues and Troubleshooting Guide [3] [4]

Problem Potential Causes Troubleshooting Steps

| Peak Tailing | - Column degradation (e.g., loss of C18 bonding)

  • Secondary interactions with active silanols
  • Inappropriate mobile phase pH | - Use a column with low silanol activity [5]
  • Ensure mobile phase contains acid additive (e.g., 0.1% H3PO4 or 0.2% formic acid) [5] [1]
  • Flush and/or replace the column [4] | | Retention Time Shifts | - Fluctuations in flow rate or temperature
  • Inconsistent mobile phase composition or pH
  • Column not equilibrated | - Check pump performance for consistent flow [3]
  • Prepare mobile phase fresh and consistently
  • Ensure column thermostat is working
  • Allow sufficient time for column equilibration | | Split or Fronting Peaks | - Sample solvent stronger than mobile phase
  • Column voiding or physical damage
  • Overloaded column | - Inject in a solvent that matches the initial mobile phase strength
  • Check column integrity; replace if necessary [4] | | Extra Peaks (Ghost Peaks) | - Sample or mobile phase contamination
  • System carryover
  • Degradation of analytes | - Use high-purity solvents and reagents
  • Perform thorough system washing, including the autosampler [3]
  • Use a guard column to protect the analytical column [4] | | High Backpressure | - Blocked inlet frit (column or guard column)
  • Particulates in the system
  • Mobile phase incompatibility | - Replace guard column if present
  • Filter samples (0.45 µm or 0.2 µm filter)
  • Flush system according to manufacturer guidelines |

How can I visualize the troubleshooting workflow?

The following diagram outlines a logical, step-by-step approach to diagnosing and resolving veratraldehyde HPLC issues. This systematic path helps efficiently isolate the root cause.

Start Start Troubleshooting P1 Observe Symptom Start->P1 P2 Is pressure normal? P1->P2 Pressure Fluctuation P3 Is peak shape OK? P1->P3 Poor Peak Shape P4 Are retention times stable? P1->P4 Shifting Retention Time P5 Is baseline stable? P1->P5 Noisy/Cycling Baseline A1 Check for clogged frit/line or viscous mobile phase P2->A1 High Pressure A2 Check pump for leaks or malfunction P2->A2 Low/Fluctuating Pressure A3 Troubleshoot Peak Shape: - Check column (primary cause) - Verify mobile phase pH/additives - Review sample solvent/solubility P3->A3 A4 Troubleshoot Retention Time: - Verify mobile phase composition - Check column temperature - Ensure pump flow rate is accurate P4->A4 A5 Troubleshoot Baseline: - Degas mobile phase - Purge detector cell - Check for contaminated eluents P5->A5

What are key experimental considerations for a robust method?

  • Column Selection: For reverse-phase separation, a standard C18 column is commonly used [2]. If peak tailing persists due to silanol activity, consider a special reverse-phase column with low silanol activity like the Newcrom R1 [5].
  • Mobile Phase Additives: To achieve sharp peaks and good ionization in LC-MS, use acid additives. Phosphoric acid is suitable for UV detection, while formic acid is recommended for mass spectrometry compatibility [5] [1].
  • Sample Solvent: Mismatch between the sample solvent and the initial mobile phase strength can cause peak splitting. The sample solvent should be weaker than or equal to the mobile phase to ensure proper focusing at the column head [1] [4].

References

veratraldehyde purification distillation crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Veratraldehyde Synthesis & Purification Guide

Synthesis Overview A common preparation method for veratraldehyde involves the methylation of vanillin. The reaction uses dimethyl carbonate as a methylating agent with a base like potassium carbonate, often accelerated by a phase-transfer catalyst (e.g., tetrabutylammonium bromide or polyethylene glycol) to improve yield and efficiency [1]. After the reaction, purification is critical to isolate the veratraldehyde.

Experimental Protocol: Purification Workflow The following diagram outlines a general purification pathway, which you can adapt based on your specific crude product characteristics.

G Crude Crude Veratraldehyde Mixture Dissolve Dissolve in Hot Solvent Crude->Dissolve HotFiltration Hot Filtration Dissolve->HotFiltration Cool Cool Slowly for Crystallization HotFiltration->Cool Collect Collect Crystals Cool->Collect Dry Dry Product Collect->Dry Distill Distillation (if needed) Collect->Distill  If purity is  insufficient PureProduct Pure Veratraldehyde Dry->PureProduct Distill->PureProduct

Purification Methods Comparison

Method Primary Purpose Key Operating Conditions Expected Outcome
Crystallization [2] [3] Purify solid veratraldehyde from soluble impurities. Dissolve crude product in a minimum of hot solvent (e.g., ethanol), cool slowly to room temperature or in an ice bath. Pure crystals are obtained. The crystal size and uniformity are controlled by the cooling rate [4].
Simple Distillation [2] [3] Separate and purify liquid veratraldehyde from higher-boiling point impurities. Heat the mixture to its boiling point (reported to be around 281°C), condense, and collect the distillate. A purified liquid fraction is collected at a constant boiling temperature.
Vacuum Distillation [2] Purify veratraldehyde that may decompose at its standard boiling point. Conduct distillation under reduced pressure. The compound boils at a lower temperature, preventing thermal decomposition.

Frequently Asked Questions

Q1: My crystallization yield is very low. What could be the reason?

  • Cause: The most common cause is using an excessive amount of solvent during dissolution. This prevents the solution from reaching the necessary supersaturation upon cooling [2] [3].
  • Solution: Use the minimum volume of hot solvent required to dissolve the crude veratraldehyde completely. As a rule of thumb, do not use more than double the minimum volume needed. Slow cooling is also critical for high yields and good crystal formation [3].

Q2: The crystals I obtained are oily or too fine. How can I improve their quality?

  • Cause: Rapid cooling or scratching the glassware too aggressively can cause the formation of fine crystals or oils instead of well-defined crystals [3].
  • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it on an ice bath. If oiling occurs, re-dissolve the material by gently warming it and try adding a small "seed" crystal of pure veratraldehyde to induce proper crystallization [2].

Q3: When should I use distillation instead of crystallization for purification?

  • Use Crystallization when your product is a solid at room temperature and the main impurities have significantly different solubilities in a chosen solvent. This is often the preferred method for achieving high purity in solid organic compounds [2].
  • Use Distillation when your product is a liquid, or if it's a solid that co-crystallizes with impurities. Distillation is also the method of choice for separating mixtures of liquids based on boiling point differences [2] [3]. Vacuum distillation is specifically used if the compound is sensitive to heat [2].

Q4: How can I check the purity of my final veratraldehyde product?

  • The most common method is to determine its melting point. A pure compound will have a sharp, characteristic melting point. If your sample melts over a broad range or below the literature value, it indicates the presence of impurities [3].
  • Other techniques include Thin-Layer Chromatography (TLC) to check for the number of components, and spectroscopic methods like IR or NMR for a more detailed analysis [2].

Troubleshooting Common Problems

Crystallization Issues

Problem Possible Causes Solutions
No Crystals Form Solution is not supersaturated; solvent is too polar/impure. Scratch flask with glass rod; add a seed crystal; evaporate more solvent; choose a different solvent [2].
Low Melting Point or Broad Range Product is still impure. Perform a second recrystallization from the same or a different solvent [2].
Colored Impurities in Crystals Colored contaminants with similar solubility. Use activated charcoal during the hot filtration step to absorb these impurities [3].

Distillation Issues

Problem Possible Causes Solutions
Product Decomposes Boiling point is too high. Use vacuum (reduced-pressure) distillation to lower the boiling point [2].
Low Distillation Rate Incorrect heating; system leaks (in vacuum distillation). Apply steady heat; check apparatus seals for vacuum distillation.
Poor Separation of Fractions Boiling points of mixture components are too close. Use a fractionating column for more theoretical plates and better separation [2] [3].

The purification strategy you choose—crystallization for a solid product or distillation for a liquid—depends on the physical state of your crude veratraldehyde and the nature of its impurities [2] [3]. The key to successful crystallization is controlling solubility through solvent choice and temperature, while effective distillation relies on precise temperature control and, if necessary, pressure reduction.

References

Veratraldehyde Stability & Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

Property Specification / Condition
Recommended Storage Temperature 2-8°C [1]
Physical Form at Room Temp Crystalline solid (needles or powder) [1]
Melting Point 42-45°C [1] [2]
Boiling Point 281°C [2]
Air Sensitivity Sensitive; oxidizes in air to veratric acid [1] [2]
Light Sensitivity Autoxidation reactions are activated by light [1]
Water Solubility <0.1 g/100 mL at 22°C [1] [2]
Stability Stable under recommended storage conditions [2]
Incompatible Agents Strong oxidizing agents, strong bases [1] [2]

Frequently Asked Questions

1. What are the primary stability concerns for veratraldehyde? The main concern is its sensitivity to air, which causes it to oxidize into veratric acid (3,4-dimethoxybenzoic acid), an odorless compound [1]. This autoxidation process is accelerated by light and can be catalyzed by salts of transition metals [1]. It is also incompatible with strong bases and strong oxidizing agents [1] [2].

2. What are the optimal storage conditions for veratraldehyde? For long-term stability, veratraldehyde should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C [1] [2]. The container must be kept tightly closed when not in use to minimize exposure to air [2].

3. My veratraldehyde sample has changed from white to brown or blue-gray. Is it still usable? A color change indicates that oxidation has likely occurred. For sensitive quantitative experiments, the purity of the sample may be compromised. You should verify the sample's purity using an analytical method (like UHPLC-MS/MS) before use in critical applications [1].

4. How can I analyze veratraldehyde and its metabolite in a biological matrix? You can use a validated UHPLC-MS/MS method to simultaneously determine veratraldehyde and its main metabolite, veratric acid, in plasma. Below is a summary of the key parameters for such a method [3] [4]:

Parameter Veratraldehyde (VD) Veratric Acid (VA) Internal Standard (IS)
MRM Transition (m/z) 167.07 → 139.00 [3] 183.07 → 139.00 [3] 133.00 → 55.00 [3]
Retention Time (RT) ~1.72 min [3] ~1.10 min [3] ~3.92 min [3]
Linear Range 3–1000 ng/mL [3] 10–10,000 ng/mL [3] -
LLOQ 3 ng/mL [3] 10 ng/mL [3] -

The following diagram illustrates the workflow for the sample preparation and analysis of veratraldehyde and veratric acid in plasma.

workflow PlasmaSample Rat Plasma Sample Precipitate Protein Precipitation with 300µL 0.2% Formic Acid in Acetonitrile PlasmaSample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Inject Inject into UHPLC-MS/MS (2 µL) Centrifuge->Inject Analyze Chromatographic Separation & MRM Analysis Inject->Analyze Results Quantify VD & VA Analyze->Results

Detailed Experimental Protocol: UHPLC-MS/MS Analysis

This protocol is adapted from a published bioanalytical method for the simultaneous determination of veratraldehyde and veratric acid in rat plasma [3] [4].

1. Instrument and Materials

  • UHPLC System: Equipped with a reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm).
  • Mass Spectrometer: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) source, operated in positive ion mode.
  • Mobile Phase A: Deionized water with 0.2% (v/v) formic acid.
  • Mobile Phase B: Acetonitrile with 0.2% (v/v) formic acid.
  • Internal Standard (IS) Solution: Cinnamaldehyde.
  • Protein Precipitation Solvent: Acetonitrile containing 0.2% formic acid.

2. Sample Preparation (Protein Precipitation) 1. Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube. 2. Add 300 µL of the protein precipitation solvent (ACN with 0.2% formic acid) and the appropriate volume of internal standard solution. 3. Vortex the mixture vigorously for at least 10 minutes. 4. Centrifuge the samples at approximately 14,000 rpm for 10 minutes. 5. Transfer the clear supernatant to an autosampler vial for injection. The recommended injection volume is 2 µL [3].

3. Chromatographic Conditions

  • Column Temperature: 30°C
  • Flow Rate: 0.3 mL/min
  • Run Time: 4.5 minutes
  • Elution: Isocratic or gradient elution can be optimized. The developed method used a total run time of 4.5 minutes [3].

4. Mass Spectrometry Conditions (MRM) The transitions and parameters from the published method are summarized in the table above. The collision energy (CE) for all transitions was 11 V [3].

The metabolic pathway of veratraldehyde in biological systems, as referenced in the analytical method, is outlined below.

metabolism Veratraldehyde Veratraldehyde VeratricAcid VeratricAcid Veratraldehyde->VeratricAcid Catalytic Oxidation (Main Pathway)

References

preventing veratraldehyde decomposition light exposure

Author: Smolecule Technical Support Team. Date: February 2026

Handling and Storage Guide

The following table summarizes the core precautions for handling veratraldehyde based on its chemical properties [1].

Precautionary Measure Specific Recommendation Rationale / Additional Notes
Light Protection Protect from light; store in a refrigerator. The compound should be stored in dark, amber glass bottles or vials to block light.
Container Material Use amber glass for storage solutions. Amber glass provides the best protection against photodecomposition.
Moisture & Air Keep container tightly closed. Prevents absorption of moisture from the air and minimizes oxidation over time.
Incompatibilities Separate from strong oxidizing agents and strong bases. Incompatible with these substances, which could lead to hazardous reactions or decomposition [1].
Spill Management Dampen spills with 60-70% ethanol for cleanup. Ethanol helps to dissolve and safely contain the compound for disposal [1].

Experimental Protocol: Veratraldehyde Stability Testing

Here is a methodology you can adapt to experimentally verify the light stability of veratraldehyde under your specific conditions.

Objective: To determine the rate of photodecomposition of veratraldehyde in solution when exposed to UV and visible light.

Materials:

  • Veratraldehyde (high purity)
  • Solvent of choice (e.g., methanol, ethanol, aqueous buffer)
  • Amber glass vials and clear glass vials with airtight seals
  • UV Lamp (e.g., 368 nm) and a visible light source
  • Analytical instrument for quantification (e.g., HPLC with UV/Vis detector, GC-MS, or a spectrophotometer)

Methodology:

  • Solution Preparation: Prepare a stock solution of veratraldehyde in your desired solvent at a standard concentration for your experiments (e.g., 1-10 mM).
  • Aliquoting: Aliquot the stock solution into multiple clear glass vials (for light exposure) and amber glass vials (for dark controls).
  • Light Exposure:
    • Test Groups: Expose the clear vials to a defined light source. You may test different wavelengths (e.g., 368 nm UV, ambient lab light) and durations (e.g., 1, 2, 4, 8, 24 hours).
    • Control Groups: Keep the amber vials and a set of clear vials wrapped in aluminum foil in the same environment as the test groups. This controls for thermal and dark-state degradation.
  • Analysis:
    • At each time point, retrieve samples from both light-exposed and control vials.
    • Analyze the concentration of intact veratraldehyde using your chosen analytical method. HPLC is preferred for separating veratraldehyde from any potential decomposition products.
  • Data Interpretation: Compare the concentration of veratraldehyde in the light-exposed samples against the dark controls. A significant decrease in concentration in the light-exposed samples confirms photodecomposition.

Experimental Workflow for Stability Testing

The diagram below outlines the logical workflow for the stability testing protocol.

G Start Start: Prepare Stock Solution Aliquot Aliquot into Vials Start->Aliquot Control Store Control Vials (Amber / Foil-Wrapped) Aliquot->Control Expose Expose Test Vials to Light Source Aliquot->Expose Analyze Analyze Samples (HPLC/GC-MS/Spectroscopy) Control->Analyze Sample at Time Points Expose->Analyze Sample at Time Points Compare Significant Decrease? Analyze->Compare ResultYes Photodecomposition Confirmed Compare->ResultYes Yes ResultNo Stable under Test Conditions Compare->ResultNo No End End ResultYes->End ResultNo->End

Key Insights for Researchers

  • Mechanism of Degradation: Veratraldehyde, like other aromatic aldehydes, can undergo autoxidation in air, a process that is activated by light and can be catalyzed by transition metals [1].
  • Application Context: Recent studies using veratraldehyde as an electrolyte additive in zinc-ion batteries highlight its susceptibility to redox reactions upon contact with a metal surface, even in the dark. This underscores that its stability is a function of both the chemical environment and light exposure [2].

References

handling veratraldehyde skin irritation safety

Author: Smolecule Technical Support Team. Date: February 2026

First Aid & Skin Decontamination

Q: What should I do immediately after suspected skin contact with veratraldehyde?

Action Step Procedure Details Key Rationale
Immediate Removal Take off contaminated clothing, jewelry, etc. Prevents prolonged skin contact and spreads of contamination [1].
Gentile Rinsing Wash affected area with copious amounts of lukewarm water for at least 15-20 minutes Dilutes and physically removes the chemical from the skin [1].
Medical Attention Seek medical help if irritation persists, or for any severe reactions. Provide the Safety Data Sheet (SDS) if available. Veratraldehyde may cause skin irritation and professional evaluation is crucial [1].

Exposure Controls & Personal Protective Equipment (PPE)

Q: What are the essential exposure controls and PPE for handling veratraldehyde?

Control Category Specific Recommendation
Engineering Controls Use fume hoods or ensure adequate local exhaust ventilation. Maintain a well-ventilated general laboratory area [1].

| Personal Protective Equipment (PPE) | • Gloves: Use chemical-resistant gloves (e.g., nitrile). • Eye Protection: Safety goggles or a face shield. • Lab Wear: Wear a lab coat, closed-toe shoes, and long pants [1]. | | Hygiene Practices | Wash hands thoroughly after handling and before eating, drinking, or using the restroom. Do not take contaminated clothing home for washing [1]. |

Veratraldehyde Properties & Health Hazards

Q: What specific hazards are associated with veratraldehyde?

  • Skin Irritation: Literature reports and safety data indicate that veratraldehyde may cause skin irritation [1].
  • Systemic Toxicity: Animal studies have shown that veratraldehyde can cause damage to organs, including the liver and kidneys [1].
  • Other Hazards: It may also cause serious eye damage and respiratory tract irritation [1].

Spill & Accident Response Protocol

The following workflow outlines the key steps for a safe and effective spill response.

Start Spill of Veratraldehyde Occurs Assess Assess the Spill Size & Complexity Start->Assess Small Small, Contained Spill Assess->Small Manageable Large Large or Complex Spill Assess->Large Unmanageable PPE Don Appropriate PPE (Gloves, goggles, lab coat) Small->PPE Action1 Alert personnel in the area. Evacuate if necessary. Large->Action1 Action2 Contact trained spill response team or emergency services. Action1->Action2 Contain Contain the Spill Use absorbent pads or inert material PPE->Contain Collect Collect Waste Place in sealed, labeled container Contain->Collect Decon Decontaminate the Area Wipe with suitable solvent & water Collect->Decon Dispose Dispose as Hazardous Waste Follow institutional protocols Decon->Dispose

Frequently Asked Questions (FAQs)

Q: Is veratraldehyde considered a skin sensitizer? Available safety data highlights risks of skin irritation, but does not explicitly classify it as a skin sensitizer [1]. As regulatory frameworks and research evolve, it is prudent to apply the Precautionary Principle. Always handle it with care to avoid skin contact.

Q: Are there any specific health conditions that would require extra caution? Yes. Individuals with pre-existing skin conditions (like eczema or dermatitis) or respiratory issues (such as asthma) may be more susceptible to the irritating effects of veratraldehyde [2]. These researchers should consult with their healthcare provider and occupational health specialist before working with this compound.

Q: What is the basis for the skin irritation warning? The classification is based on several sources, including literature reports and official Safety Data Sheets (SDS) for veratraldehyde which cite potential for skin irritation and damage [1].

References

veratraldehyde oxidation side reactions prevention

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Systems and Reaction Optimization

Selective oxidation requires precise control, primarily achieved through specific catalysts and reaction parameters. The table below summarizes effective catalytic systems from recent research.

Catalyst System Oxidant Temperature (°C) Pressure Conversion (%) Selectivity to Veratraldehyde (%) Key Feature
Mn-Zn/Activated Carbon [1] TBHP 90 15 bar 98 98 (Yield) Bimetallic catalyst on waste-derived support; stable for 5 runs.
Ni/SO₄/ZrO₂ [2] TBHP (aq.) 90 Not specified 98 100 Non-noble metal catalyst; stable over 7 reaction cycles.
Mg-doped CuCr₂O₄ [3] TBHP or H₂O₂ 100 Atmospheric Not specified Not specified (Effective) Doping increases surface area and catalytic effectiveness.

Detailed Experimental Protocols

Here are detailed methodologies for two of the most effective catalytic systems.

Protocol 1: Oxidation using a Mn-Zn/Activated Carbon Catalyst [1]

This continuous-process method uses a bimetallic catalyst for high efficiency and reusability.

  • Catalyst Preparation: Activated carbon support is prepared from a waste surgical mask. The bimetallic catalyst (AC-Mn (10%)/Zn (15%)) is synthesized via the wet impregnation method.
  • Reaction Setup: The oxidation is carried out in a continuous-process reactor.
  • Ideal Conditions:
    • Reactor Pressure: 15 bar
    • Temperature: 90 °C
    • Solvent/Oxidant: 5 mL of tert-Butyl hydroperoxide (TBHP)
    • Catalyst Load: 3.2 g
  • Outcome: This setup achieves 98% conversion of veratryl alcohol with 98% selectivity to veratraldehyde. The catalyst demonstrated excellent stability, retaining a 95.8% yield after five reaction runs.
Protocol 2: Oxidation using a Ni/SO₄/ZrO₂ Catalyst [2]

This method employs a robust and inexpensive nickel-based heterogeneous catalyst.

  • Catalyst Preparation:
    • Zirconia (ZrO₂) is synthesized by adding ammonium hydroxide to a zirconium salt solution, followed by refluxing, filtering, drying, and calcining at 550°C for 5 hours.
    • The zirconia is sulfated by mixing it with a 4 M H₂SO₄ solution, then filtered, dried, and calcined again.
    • Finally, 10 wt% NiO is loaded onto the sulfated zirconia (SZ) support via wet impregnation using a nickel nitrate solution, followed by drying and calcination to form the final Ni/SZ catalyst.
  • Reaction Setup: The reaction is performed in a batch flow reactor under an air atmosphere.
  • Ideal Conditions:
    • Temperature: 90 °C
    • Reaction Time: 6 hours
    • Solvent: 10 mL acetonitrile
    • Oxidant: 30 mmol aqueous TBHP
    • Catalyst Load: 0.15 g of Ni/SZ catalyst
    • Additive: 20 mmol ethyl lactate
  • Outcome: This system achieves 98% conversion with 100% selectivity to veratraldehyde, and the catalyst remains stable over seven reaction cycles.

Frequently Asked Questions

What is the primary side reaction, and how is it prevented?

The primary side reaction is the over-oxidation of veratraldehyde to veratric acid. The protocols above prevent this through:

  • Highly Selective Catalysts: The specific active sites on catalysts like Ni/SZ and Mn-Zn/AC promote the oxidation of the alcohol group to an aldehyde but resist further oxidation of the aldehyde group [1] [2].
  • Mild Oxidants: Using TBHP instead of stronger oxidants provides better control over the reaction pathway, favoring aldehyde formation [1] [2] [3].
  • Optimized Temperature: Conducting the reaction at lower temperatures (e.g., 90-100°C) helps suppress undesirable side reactions [1] [2].
My catalyst is deactivating quickly. What could be the cause?

Catalyst deactivation can occur due to:

  • Leaching of Active Metal Sites: The metal nanoparticles (Mn, Zn, Ni) can detach from the support material over time. The synthesis methods described aim to create a strong metal-support interaction to minimize this [1] [2].
  • Coking or Fouling: Carbonaceous deposits can block active sites. The high mesoporous nature of the supports (like activated carbon) helps resist pore blockage [1].
  • Solution: Ensure proper catalyst synthesis and activation (e.g., calcination). The cited catalysts show excellent reusability, maintaining high yields for 5-7 cycles [1] [2].

Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing and preventing side reactions in your veratraldehyde oxidation experiments.

Start Start: Low Selectivity to Veratraldehyde CheckTemp Check Reaction Temperature Start->CheckTemp CheckOxidant Check Oxidant Type & Concentration Start->CheckOxidant CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckSolvent Check Solvent Start->CheckSolvent AdjustTempHigh Temperature may be too high causing over-oxidation. CheckTemp->AdjustTempHigh AdjustOxidant Strong oxidants (e.g., H₂O₂) can promote over-oxidation. CheckOxidant->AdjustOxidant AdjustCatalyst Catalyst may be non-selective or deactivated. CheckCatalyst->AdjustCatalyst AdjustSolvent Solvent can influence reaction pathway. CheckSolvent->AdjustSolvent FixTemp Lower temperature to recommended range (90-100°C) AdjustTempHigh->FixTemp Result Expected Outcome: High Selectivity to Veratraldehyde FixTemp->Result FixOxidant Switch to or optimize concentration of TBHP AdjustOxidant->FixOxidant FixOxidant->Result FixCatalyst Use a proven selective catalyst (e.g., Ni/SZ, Mn-Zn/AC) Ensure proper catalyst activation AdjustCatalyst->FixCatalyst FixCatalyst->Result FixSolvent Use a suitable solvent (e.g., acetonitrile, ethyl lactate) AdjustSolvent->FixSolvent FixSolvent->Result

References

improving veratraldehyde catalytic selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to some common questions about veratraldehyde catalytic selectivity:

  • What are the primary catalysts used for the selective oxidation of veratryl alcohol to veratraldehyde? Researchers have successfully used various catalysts, including bimetallic Au-Pd nanoparticles on ceria-zirconia supports [1], Mg-doped copper chromite nanocomposites [2], and photosynthetic pigment systems like chlorophyllin that generate reactive oxygen species under light [3].

  • Why is catalyst selectivity so important in this reaction? The goal is to oxidize veratryl alcohol to the aldehyde without over-oxidizing it. Highly selective catalysts ensure the reaction stops at veratraldehyde, maximizing yield and minimizing the cost of purifying the desired product from unwanted by-products [1].

  • Besides the catalyst itself, what other factors can influence selectivity? Key factors include the distance between catalytic nanoparticles [4], the type of oxidant used (e.g., oxygen) [1] [2], the reaction solvent [5], temperature, and reaction time [2].

Troubleshooting Guide: Common Issues and Solutions

The table below outlines specific problems and evidence-based solutions to enhance veratraldehyde selectivity.

Problem Possible Cause Suggested Solution Key Supporting Evidence
Low Selectivity & Over-oxidation Catalyst lacks inherent selectivity for the aldehyde group, leading to further oxidation. Use bimetallic Au-Pd catalysts with an optimal molar ratio (e.g., Au:Pd = 1.4). A study showed Au-Pd/Ce0.62Zr0.38O2 with this ratio achieved >99% selectivity for veratraldehyde with high activity [1].
Poor Catalyst Activity & Selectivity Inefficient electron transfer or poor oxygen activation on the catalyst surface. Dope the catalyst with elements like Magnesium (Mg) to improve surface properties. Mg-doped copper chromite catalysts showed enhanced surface area and catalytic performance for veratryl alcohol oxidation [2].
Uncontrolled Reaction Pathway Nanoparticle agglomeration during reaction, creating uncontrolled active sites. Use a catalyst platform that controls nanoparticle proximity to steer the reaction pathway. Research on benzaldehyde hydrogenation found that increasing the distance between nanoparticles favored the intermediate product (benzyl alcohol), a principle that can be applied to similar reactions [4].
Low Selectivity in Photocatalytic Systems Wrong reactive oxygen species (ROS) or insufficient control over the photocatalytic process. For chlorophyllin-based systems, ensure the presence of ascorbic acid as a reductant and use light wavelength of 310–420 nm. This specific setup was found to be highly selective for converting veratryl alcohol to veratraldehyde, primarily via singlet oxygen (1O2) pathways [3].
Undesired By-products in Photocatalytic Cleavage Non-optimal solvent or base, leading to poor radical intermediate control. For photocatalytic lignin cleavage, use DMSO as a solvent with Tetrabutylammonium Acetate as a base. This combination was proven to maximize yield and selectivity for the desired gem-difluoroalkenylation products while minimizing by-products [5].

Experimental Protocols for Key Methods

Here are detailed methodologies for two effective approaches cited in the troubleshooting guide.

Protocol 1: Selective Oxidation using a Bimetallic Au-Pd Catalyst This protocol is adapted from the high-performance system described in the search results [1].

  • Catalyst Synthesis (Sol-Immobilization Method):

    • Prepare Au Sol: Mix an aqueous solution of NaAuCl4·2H2O with a polyvinylpyrrolidone (PVP) solution. Under vigorous stirring, add NaBH4 to reduce the gold precursor, forming a ruby-red sol.
    • Immobilize: Add a Ce0.62Zr0.38O2 mixed oxide support to the Au sol and stir for 1 hour. Filter, wash, and dry the solid.
    • Deposit Pd: Suspend the Au-supported material in water under a H2 atmosphere. Add a mixture of Na2PdCl4 and PVP to deposit Pd onto the pre-existing Au nanoparticles.
    • Activate: Filter, wash, and dry the final catalyst. Perform an oxidation treatment in a flow of O2 at 250°C for 1 hour.
  • Reaction Procedure:

    • Conduct the oxidation reaction using veratryl alcohol as a substrate and oxygen molecules as the oxidant.
    • The reported optimal catalyst has a Au:Pd molar ratio of 1.4, which achieved a turnover frequency almost six times larger than monometallic counterparts with >99% selectivity to veratraldehyde [1].

Protocol 2: Selective Conversion via a Photosynthetic Pigment System This protocol is based on the light-driven system using chlorophyllin [3].

  • Reaction Setup:

    • Prepare an aqueous solution containing the lignin model compound veratryl alcohol (VA), chlorophyllin sodium copper salt as the photosynthetic pigment, and ascorbic acid as a reductant.
    • Irradiate the reaction mixture with a xenon lamp to simulate solar radiation. The most effective light for inducing the excited state of chlorophyllin has a wavelength range of 310–420 nm.
  • Mechanism and Optimization:

    • The excited chlorophyllin generates Reactive Oxygen Species (ROS). Quenching experiments have identified singlet oxygen (1O2) as the dominant species responsible for the highly selective oxidation.
    • Under these conditions, the system selectively converts veratryl alcohol to veratraldehyde, avoiding over-oxidation [3].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for troubleshooting and optimizing your catalytic system for veratraldehyde selectivity.

Start Start: Low Veratraldehyde Selectivity Step1 Identify Problem Type Start->Step1 Step2 Evaluate Catalyst System Step1->Step2 Step3A Thermochemical System Step2->Step3A Step3B Photochemical System Step2->Step3B Step4A Check: Metal NP Agglomeration? Use fixed-bed platform [4] Step3A->Step4A Step4B Check: Light & Reductant? Use 310-420 nm light + ascorbic acid [3] Step3B->Step4B Step5A Check: Bimetallic Synergy? Optimize Au:Pd ratio (e.g., 1.4) [1] Step4A->Step5A If no Optimize Optimize Parameters Step4A->Optimize If yes Step6A Check: Catalyst Doping? Use Mg-doped composites [2] Step5A->Step6A If no Step5A->Optimize If yes Step6A->Optimize If yes Step5B Check: Solvent & Base? Optimize for DMSO + nBu₄NOAc [5] Step4B->Step5B If no Step4B->Optimize If yes Step5B->Optimize If yes Analyze Analyze Results Analyze->Step1 Target not met End Success: High Selectivity Analyze->End Target met Optimize->Analyze

References

Validated Analytical Method Parameters for Veratraldehyde and Veratric Acid

Author: Smolecule Technical Support Team. Date: February 2026

The following information is based on a peer-reviewed study that developed and validated a simple, sensitive, and rapid UHPLC-MS/MS method for the simultaneous determination of Veratraldehyde and Veratric Acid in rat plasma [1] [2] [3].

Chromatographic and Mass Spectrometry Conditions
Parameter Specification
Analytical Technique UHPLC-MS/MS [1]
Column Reversed C18 (YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm) [1]
Column Temperature 30 °C [1]
Mobile Phase Acetonitrile and Distilled Water (each with 0.2% formic acid) [1] [2]
Flow Rate 0.3 mL/min [1] [2]
Injection Volume 2 µL [1] [2]
Run Time 4.5 min [1]
Ionization Mode Electrospray Ionization (ESI), positive mode [1]
Internal Standard (IS) Cinnamaldehyde [1]
MRM Transitions and Retention Times
Compound Parent Ion (m/z) Product Ion (m/z) Retention Time (min)
Veratraldehyde (VD) 167.07 [1] [2] 139.00 [1] [2] 1.72 [2]
Veratric Acid (VA) 183.07 [1] [2] 139.00 [1] [2] 1.10 [2]
Cinnamaldehyde (IS) 133.00 [1] [2] 55.00 [1] [2] 3.92 [2]
Sample Preparation
  • Method: One-step protein precipitation [1] [2].
  • Procedure: Protein precipitation was performed using 300 µL of 0.2% formic acid in acetonitrile (mobile phase B). This method was simple and showed the highest recovery for both analytes [1] [2].
Key Validation Parameters and Results

The method was validated according to European Medicines Agency (EMA) guidelines [1].

Validation Parameter Result for Veratraldehyde (VD) Result for Veratric Acid (VA)
Linearity Range 3 - 1,000 ng/mL [1] [2] 10 - 10,000 ng/mL [1] [2]
Correlation Coefficient (r²) ≥ 0.9986 [1] [2] ≥ 0.9977 [1] [2]
LLOQ 3 ng/mL [1] 10 ng/mL [1]
Precision (Intra-day RSD) ≤ 4.11% [1] ≤ 7.50% [1]
Accuracy (Intra-day RE) Within ±11.57% [1] Within ±11.57% [1]
Recovery 99.44% - 104.14% [1] [2] 94.65% - 104.20% [1] [2]

Stability tests confirmed that VD and VA were stable in rat plasma under various conditions, including at room temperature, in the autosampler, through freeze-thaw cycles, and during long-term storage at -80°C [1].


Troubleshooting Guide & FAQs

Here are solutions to common issues encountered during method development, derived from the optimization process described in the study.

FAQ 1: How can I resolve peak tailing or double peaks?
  • Problem: The internal standard (Cinnamaldehyde) peak shows tailing, or you observe double peaks for the analytes [1] [2].
  • Solution:
    • Check the injection volume: The original study found that reducing the injection volume from 5 µL to 2 µL helped produce a sharp, single peak [1] [2].
    • Optimize the mobile phase: Using acetonitrile (with 0.2% formic acid) instead of methanol in the mobile phase provided better signal intensity and reduced tailing [1] [2].
    • Verify sample preparation: Ensure you are using the recommended protein precipitation solvent (0.2% formic acid in ACN), as using pure ACN or methanol can cause issues like tailing or matrix effects [1] [2].
FAQ 2: What can be done about a poor signal or matrix effects at low concentrations?
  • Problem: Insufficient quantitation signal for VA, especially at low concentrations, potentially due to matrix effects [1] [2].
  • Solution:
    • Optimize extraction solvent: The study achieved the best recovery and minimized matrix effects by using 0.2% formic acid in acetonitrile for protein precipitation, rather than acetonitrile or methanol alone [1] [2].
    • Confirm mass spectrometry parameters: Ensure the MS is operating in positive ESI mode and that the MRM transitions are correctly set for each analyte as listed in the table above [1] [2].
FAQ 3: The method lacks specificity. How can I improve it?
  • Problem: Potential interference from the plasma matrix affecting the analysis of VD or VA [1].
  • Solution:
    • Chromatographic separation: Although some ion suppression was noted, good chromatographic separation on the C18 column ensured that it did not affect the qualitative and quantitative analysis [1].
    • System suitability: Before running batches, perform system suitability tests to ensure the column's resolution and efficiency are within acceptable limits, as this is a critical parameter for specificity [4] [5].

Experimental Workflow: VD and VA Analysis

The following diagram illustrates the complete bioanalytical method workflow from sample preparation to data analysis, as established in the validated method.

Start Start: Rat Plasma Sample Prep Sample Preparation One-Step Protein Precipitation with 0.2% Formic Acid in ACN Start->Prep 300µL Solvent Chrom UHPLC-MS/MS Analysis Prep->Chrom Inject 2µL MS Mass Spectrometry Detection Positive ESI Mode Chrom->MS 4.5 min runtime Data Data Acquisition & Analysis MS->Data MRM Transition End Quantification of VD and VA Data->End

This workflow provides a clear, visual representation of the streamlined procedure, which can be completed with a total run time of 4.5 minutes [1] [2].

Key Takeaways for Method Implementation

  • A Robust and Fast Method: The validated UHPLC-MS/MS method is highly suitable for pharmacokinetic studies, allowing for the simultaneous and rapid quantification of VD and its major metabolite, VA [1] [3].
  • Critical Steps for Success: Pay close attention to the sample preparation (using the specified acidified ACN) and the injection volume to avoid common pitfalls like matrix effects and peak shape issues [1] [2].
  • Application in Studies: This method has been successfully applied to determine the concentration of VD and VA in rat plasma following oral and percutaneous administration, confirming its practicality for real-world absorption and metabolism studies [1] [3].

References

What Are Matrix Effects and Why Do They Matter?

Author: Smolecule Technical Support Team. Date: February 2026

In bioanalysis, a "matrix effect" refers to the alteration of an analyte's ionization efficiency in the mass spectrometer caused by co-eluting components from the biological sample [1] [2]. These interfering substances can lead to:

  • Ion Suppression or Enhancement: A reduction or increase in the signal of your target analyte [1] [3] [2].
  • Compromised Data: Affected accuracy, precision, reproducibility, and sensitivity of the method, which is critical for reliable pharmacokinetic or toxicokinetic studies [1] [2].

For veratraldehyde analysis, one study specifically noted that using only acetonitrile for protein precipitation was insufficient due to the matrix effect on its metabolite, veratric acid, at low concentrations. They achieved optimal results by using 0.2% formic acid in acetonitrile for sample preparation [4].

How to Detect and Evaluate Matrix Effects

Before correction, you need to identify and quantify matrix effects. The following table summarizes the primary techniques.

Method Description Key Information Provided Limitations
Post-Column Infusion [2] A blank matrix extract is injected while the analyte is infused post-column. Qualitative; identifies retention time zones with ion suppression/enhancement. Does not provide quantitative data; can be time-consuming for multi-analyte methods. [3] [2]
Post-Extraction Spike [1] [2] Compares the MS response of an analyte in neat solution vs. a spiked blank matrix extract. Quantitative; gives a precise measure (e.g., % suppression) at a specific concentration. Requires a true blank matrix, which is not available for endogenous compounds. [3]
Slope Ratio Analysis [2] Compares the calibration curves of an analyte in neat solution vs. matrix. Semi-quantitative; evaluates matrix effect over a range of concentrations. Does not fully replace the post-extraction spike method for validation. [2]

The workflow for the qualitative post-column infusion method, a common starting point, can be visualized as follows:

start Start Post-Column Infusion step1 1. Infuse analyte standard post-column at constant rate start->step1 step2 2. Inject blank biological matrix extract onto LC column step1->step2 step3 3. Monitor MS signal of the infused analyte step2->step3 step4 4. Analyze Signal Profile step3->step4 result1 Stable Signal step4->result1 result2 Signal Dip (Ion Suppression Zone) step4->result2 result3 Signal Peak (Ion Enhancement Zone) step4->result3 action Adjust method to ensure analytes elute away from problem zones result2->action result3->action

Strategies to Minimize and Compensate for Matrix Effects

Here are systematic strategies to manage matrix effects, from sample preparation to data analysis.

Strategy Category Specific Actions Key Considerations
Sample Preparation Use selective extraction (e.g., PPT, LLE, SPE); optimize solvents. [3] [2] A well-optimized one-step protein precipitation with 0.2% FA in ACN successfully minimized ME for veratraldehyde. [4]
Chromatography Improve separation; use longer run times or gradient elution to separate analytes from interferences. [3] [2] The veratraldehyde method used a C18 column and a 4.5-min run time to achieve separation. [4]
Mass Spectrometry Dilute the sample; use a divert valve; switch from ESI to APCI if possible. [2] Sample dilution is only feasible for highly sensitive methods. APCI is often less susceptible to ME than ESI. [1] [2]
Calibration & Data Correction Use stable isotope-labeled internal standards (SIL-IS); standard addition; matrix-matched calibration. [3] [2] SIL-IS is the gold standard for correction. Standard addition is useful when a blank matrix is unavailable. [3]

A comprehensive troubleshooting approach that combines these strategies is often necessary:

problem Suspected Matrix Effect decide Is high sensitivity crucial? problem->decide minimize Goal: MINIMIZE Effect decide->minimize Yes compensate Goal: COMPENSATE for Effect decide->compensate No m1 Optimize sample clean-up minimize->m1 note Note: A combination of strategies is often most effective. minimize->note c1 Use Stable Isotope-Labeled Internal Standard (SIL-IS) compensate->c1 compensate->note m2 Improve chromatographic separation m1->m2 m3 Dilute the sample m2->m3 m4 Adjust MS parameters/source m3->m4 c2 Use Standard Addition Method c1->c2 c3 Use Matrix-Matched Calibration c2->c3

A Practical Protocol: Veratraldehyde and Veratric Acid in Rat Plasma

For direct context, here is a summary of the successfully validated UHPLC-MS/MS method for veratraldehyde (VD) and its metabolite veratric acid (VA) in rat plasma, which managed matrix effects effectively [4].

  • Sample Preparation: One-step protein precipitation using 300 µL of 0.2% formic acid in acetonitrile (mobile phase B) for 50 µL of rat plasma. [4]
  • Chromatography:
    • Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)
    • Temperature: 30 °C
    • Run Time: 4.5 min
    • Injection Volume: 2 µL (5 µL caused double peaks) [4]
  • Mass Spectrometry (ESI+):
    • Veratraldehyde (VD): MRM transition m/z 167.07 → 139.00
    • Veratric Acid (VA): MRM transition m/z 183.07 → 139.00
    • Internal Standard (Cinnamaldehyde): MRM transition m/z 133.00 → 55.00 [4]
  • Method Performance:
    • Linearity: VD: 3–1000 ng/mL (r² ≥ 0.9986); VA: 10–10,000 ng/mL (r² ≥ 0.9977)
    • Recovery: Ranged from 94.65% to 104.20% for both analytes. [4]

References

Fundamental Principles of Freeze-Thaw Stability

Author: Smolecule Technical Support Team. Date: February 2026

The freeze-thaw process subjects samples to significant physical and chemical stress. Key mechanisms that can impact stability include:

  • Crystallization and Phase Separation: During freezing, the solvent (usually water) forms ice crystals. This excludes solute molecules, leading to their concentration in the non-frozen liquid phase [1]. This dramatic increase in solute concentration can accelerate chemical degradation reactions or cause physical precipitation.
  • Formation of a Concentrated Polymer Solution: For formulations containing polymers, the freezing process expels polymer chains from the growing ice crystals, leading to the formation of zones with a high concentration of polymer chains. This can promote physical cross-linking or aggregation [1].
  • Mechanical Stress: The growth of ice crystals can exert mechanical shear forces on containers or even on other molecules in the solution, potentially causing physical damage or destabilization of delicate structures like emulsions or liposomes [1].

Adaptable Experimental Protocol for Stability Testing

You can use the following workflow, inspired by general stability studies, to design your investigation into veratraldehyde [2].

cluster_1 Freeze-Thaw Cycling Start Start: Prepare Veratraldehyde Sample Solutions A1 Aliquot samples into multiple vials Start->A1 A2 Characterize initial state: - Concentration (HPLC/GC) - Physical appearance A1->A2 B1 Freeze at target temperature (-20°C is common) A2->B1 B2 Thaw at room temperature (∼1 hour or until complete) B1->B2 B3 Repeat for planned cycle numbers B2->B3 C1 Analyze samples after predefined cycles B3->C1 C2 Compare to baseline and control samples C1->C2 End End: Determine Optimal Storage Conditions C2->End

Key Variables to Test

When designing your study, consider manipulating these critical factors, which are known to influence freeze-thaw stability [2] [1]:

  • Freezing Temperature: Test different temperatures (e.g., -20°C vs -80°C). The rate of ice crystal formation and final crystal size depend on temperature, which can affect stability.
  • Number of Freeze-Thaw Cycles: Subject aliquots to a varying number of cycles (e.g., 1, 3, 5, 10) to understand cumulative stress effects [2].
  • Solution Composition:
    • Solvent: If applicable, test different aqueous buffer compositions, pH levels, or co-solvents.
    • Additives: Investigate the use of cryoprotectants like sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) that can stabilize proteins and other molecules by forming a protective glassy matrix during freezing [1].
  • Veratraldehyde Concentration: Test a range of concentrations to see if stability is concentration-dependent.

Troubleshooting Common Freeze-Thaw Issues

The table below outlines potential problems and solutions based on general principles.

Problem Possible Root Cause Suggested Mitigation Strategies

| Precipitation/Crystallization | Compound exceeds solubility limit in concentrated non-frozen phase [1]. | - Reduce initial concentration.

  • Change solvent system or add solubilizers.
  • Increase freezing rate to form smaller crystals [1]. | | Chemical Degradation | Increased concentration and proximity of reactants in non-frozen phase accelerates degradation [1]. | - Adjust pH of the solution.
  • Include antioxidants in the formulation.
  • Store at lower temperature (e.g., -80°C) to slow reaction kinetics. | | Oxidation | Exposure to oxygen in headspace during cycling. | - Purge vials with inert gas (e.g., N₂, Ar) before sealing.
  • Use sealed, headspace-minimized containers. | | Loss of Potency | Could be due to adsorption to container walls or chemical degradation. | - Use low-adsorption plastic vials.
  • Add a carrier protein (e.g., BSA) or surfactant to block adsorption sites. | | pH Shift | Crystallization of buffer components, leading to dramatic pH changes in the non-frozen phase [1]. | - Use buffers less prone to crystallization (e.g., phosphate).
  • Prepare solutions at a slightly different initial pH to compensate. |

Frequently Asked Questions (FAQs)

1. How many freeze-thaw cycles are typically tested for stability? Studies often test stability for up to 10 freeze-thaw cycles to simulate multiple handling events, but the exact number should be based on your specific process needs [2].

2. What is the most critical parameter to control in a freeze-thaw study? While all variables are important, the freezing rate is highly influential as it directly controls ice crystal size and the resulting concentration stress and mechanical damage [1]. A controlled, reproducible freezing protocol is essential.

3. My veratraldehyde solution precipitates after thawing. What should I do? This is a classic sign of exceeding solubility upon concentration. Strategies include reducing the initial concentration, using a different solvent or co-solvent, or incorporating cryoprotectants that can inhibit crystal growth [1].

4. Are there alternatives to the freeze-thaw method for stabilization? Yes, alternatives exist depending on the goal. For long-term storage of solutions, lyophilization (freeze-drying) is a more robust, though more complex, alternative. For certain pharmaceutical applications, creating stable supramolecular complexes (e.g., with cyclodextrins) can also enhance stability [1].

Recommendations for Further Research

To find more direct information on veratraldehyde, I suggest you:

  • Search specialized databases: Use platforms like SciFinder, Reaxys, or specific pharmaceutical excipient handbooks to find physicochemical data on veratraldehyde.
  • Consult literature on analogues: Look for stability studies on similar compounds like vanillin or other aromatic aldehydes, as they may share degradation pathways (e.g., oxidation).
  • Perform a forced degradation study: Conduct a small-scale lab experiment to understand how veratraldehyde behaves under various stress conditions (heat, light, acid, base, oxidizers). This can help you predict its behavior during freeze-thaw cycles.

References

Efficacy Comparison: Veratraldehyde vs. DEET

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on repellency and Complete Protection Time (CPT) from a 2021 study [1] [2].

Test Parameter Veratraldehyde DEET Test Organisms & Conditions
Repellency (10% conc.) Similar to 10% DEET against C. pipiens and A. albopictus; better than DEET against H. longicornis ticks [1]. Baseline for comparison [1]. Laboratory tests on mosquitoes (Aedes albopictus, Culex pipiens pallens) and tick nymphs (Haemaphysalis longicornis) [1].
Repellency (Solution) 10% veratraldehyde solution comparable to 20% DEET against two mosquito species [1]. 20% DEET solution [1].
Complete Protection Time (CPT) WJ-1041 formulation (10% veratraldehyde) showed similar CPT values to 10% DEET [1]. 10% DEET showed similar CPT values to the 10% veratraldehyde formulation [1].

Experimental Protocols and Testing Methods

The comparative data was generated using standardized repellency testing methodologies. Here are the details for the key experiments cited.

Arm-in-Cage Test against Mosquitoes

This method is a standard laboratory bioassay for evaluating contact repellents on skin [3] [4].

  • Purpose: To measure the complete protection time (CPT) and repellency of a substance applied directly to skin [1] [5].
  • Procedure:
    • Mosquito Preparation: 200 female mosquitoes (5-10 days old, never blood-fed) are placed in a test cage and starved of sugar for 12 hours before the test [5].
    • Volunteer Preparation: A volunteer's arm is cleaned with unscented soap and water. A precise amount of repellent (e.g., 1.5 mL) is evenly applied to a defined area of the forearm [1] [5].
    • Biting Rate Baseline: The untreated arm is inserted into the cage for 3 minutes to confirm a minimum landing/biting rate (e.g., at least 10 landings) [5].
    • Testing: The treated arm is inserted into the cage for 3 minutes at set intervals (e.g., hourly). The number of mosquitoes that land or bite is recorded [1] [5].
  • Data Analysis: Repellency (%) is calculated as [(C - T) / C] x 100, where C is bites on the control arm and T is bites on the treated arm. CPT is the time until the first confirmed bite occurs on the treated arm [5].
Filter Paper Test against Ticks

This method is used to evaluate repellency in a non-animal system, often for ticks [1].

  • Purpose: To assess the spatial and contact repellency of a compound against ticks [1].
  • Procedure:
    • A filter paper is treated with a specific concentration of the test compound.
    • Ticks are introduced into the apparatus, which may be a tube, petri dish, or chamber containing the treated paper.
    • The location and behavior of the ticks (e.g., movement away from the treated paper) are observed and recorded over a specific period [1].
  • Data Analysis: Repellency is determined by the number of ticks avoiding the treated area compared to a solvent-treated control [1].

Properties and Safety Profile

  • Veratraldehyde Profile: Also known as 3,4-dimethoxybenzaldehyde, it is a natural compound found in plants like raspberry, ginger, and peppermint. It is used as a food additive and flavoring agent due to its pleasant woody, vanilla-like fragrance [1] [6]. The study noted that its absorption through the skin was minimal, with no significant differences in pharmacokinetic parameters observed in rat blood samples compared to the control group [1].
  • DEET Safety Context: A 2020 population-based study found no significant correlation between DEET metabolite levels and biomarkers of systemic inflammation, liver, kidney, or immune function in humans [7]. The EPA reassessed DEET in 2014 and did not identify sufficient evidence of risks of concern to human health when used as directed [7].

G Start Start Efficacy Test LabMosquito Laboratory Mosquito Colony Start->LabMosquito Prep Prepare Test Subjects LabMosquito->Prep ApplyRep Apply Repellent Prep->ApplyRep ControlTest Baseline Biting Rate Test (Untreated Arm) ApplyRep->ControlTest TreatTest Treated Arm Test ControlTest->TreatTest If baseline sufficient DataPoint Record Biting/Landing Events TreatTest->DataPoint Calc Calculate Repellency % & CPT DataPoint->Calc Result Report Efficacy Calc->Result

Interpretation Guide for Professionals

  • Concentration Matters: The data shows that a 10% veratraldehyde formulation performed similarly to a 10% DEET formulation. This suggests veratraldehyde could offer a comparable level of protection at similar concentrations, which is a key finding for formulation development [1].
  • Spectrum of Activity: Veratraldehyde appeared to be particularly effective against ticks (H. longicornis), outperforming DEET in the tested scenario. This highlights its potential as a specialized or broad-spectrum repellent agent [1].
  • Natural Origin vs. Efficacy: While veratraldehyde is a naturally derived compound, the data demonstrates it can achieve efficacy on par with a leading synthetic repellent. This is a significant point for marketing to consumers who prefer "natural" products without compromising performance [1] [6].

References

comparison veratraldehyde vanillin reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure & Property Comparison

The table below summarizes the fundamental differences between veratraldehyde and vanillin.

Property Vanillin Veratraldehyde
IUPAC Name 4-hydroxy-3-methoxybenzaldehyde [1] 3,4-dimethoxybenzaldehyde [2] [3]
Chemical Structure Chemical Structure of Vanillin Chemical Structure of Veratraldehyde

| Substituents on Benzene Ring | C1: Aldehyde (-CHO) C2: Methoxy (-OCH₃) C3: Hydroxyl (-OH) [1] | C1: Aldehyde (-CHO) C2: Methoxy (-OCH₃) C3: Methoxy (-OCH₃) [2] | | Key Feature | Phenolic compound | Non-phenolic compound |

Reactivity in Lignin Degradation Pathways

In the context of biomass conversion, both compounds are key intermediates or models in the process of breaking down lignin. The following diagram illustrates their respective roles and reactivity in these pathways.

Lignin Lignin GlycerolEndGroup GlycerolEndGroup Lignin->GlycerolEndGroup  Alkaline Hydrolysis  of β-O-4 bonds VanillinEndGroup Vanillin End Group (VEβ) GlycerolEndGroup->VanillinEndGroup  Oxidation  (O₂) Veratraldehyde Veratraldehyde VanillinEndGroup->Veratraldehyde  Used as  a Model Vanillin Vanillin VanillinEndGroup->Vanillin  Ether Cleavage Polymerization Polymerization (Side Reaction) VanillinEndGroup->Polymerization AlkalineHydrolysis Non-oxidative Alkaline Hydrolysis Veratraldehyde->AlkalineHydrolysis AlkalineOxidation Alkaline Oxidation AlkalineHydrolysis->Vanillin

Vanillin Production from Lignin

The diagram above shows that veratraldehyde is primarily used as a simple, non-phenolic model compound to study the behavior of the more complex "vanillin end group" (VEβ) during lignin degradation [4] [5]. The key experimental data comparing their reactivity under alkaline conditions is summarized below.

Experimental Aspect Veratraldehyde Vanillin (from VEβ model)
Primary Reactivity Undergoes bimolecular disproportionation (Cannizzaro reaction) to veratryl alcohol and veratric acid [4]. Released from VEβ via non-oxidative alkaline hydrolysis of the β-ether bond [4] [5].
Effect of Complex Cations (e.g., Crown Ethers) Yields enhanced. Complex cations suppress the disproportionation side reaction via a "cage effect," making the vanillin release pathway more favorable [4]. Selectivity improved. The presence of 15-crown-5/Na+ complex cation increased selectivity for vanillin production and reduced polymerization side reactions [4] [5].
Key Experimental Finding Serves as a useful surrogate to study the influence of additives on the final stage of vanillin release [4]. The actual vanillin end group (VEβ) undergoes complex rearrangements upon dissolution in alkali, which veratraldehyde cannot model [4].

Detailed Experimental Protocols

The following are key experimental methods adapted from the research for studying the reactivity of these compounds.

Alkaline Degradation of Lignin Model Compounds

This protocol is used to study the non-oxidative release of vanillin from model compounds like VEβ, which veratraldehyde represents [4] [5].

  • Reaction Conditions:
    • Reagent: Model compound (e.g., VEβ or veratraldehyde).
    • Alkali Solution: 4.0 mol/L Sodium Hydroxide (NaOH) aqueous solution.
    • Atmosphere: Nitrogen (N₂) to ensure non-oxidative conditions.
    • Temperature: 120 °C.
    • Vessel: Perfluoroalkoxy alkane (PFA) test tube.
  • Procedure:
    • Dissolve the model compound (e.g., 3.0 mg) in the alkaline solution within the PFA tube.
    • Flush the tube with N₂ gas and seal it tightly.
    • Heat the tube at 120 °C in an oil bath with stirring for the desired reaction time.
    • Cool the tube rapidly in cold water to stop the reaction.
  • Analysis:
    • The reaction mixture is analyzed directly by High-Performance Liquid Chromatography (HPLC) to identify and quantify products like vanillin, veratraldehyde, and other derivatives [4] [1].
    • For further identification, the mixture can be acidified, extracted with ethyl acetate, and analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) [1] [3].
Investigating the Effect of Complex Cations

This method tests the effect of additives like crown ethers on reaction selectivity [4].

  • Modified Reaction Conditions:
    • The alkaline degradation is carried out in the presence of complexing agents like 15-crown-5 (15C5), 18-crown-6 (18C6), or tetrabutylammonium hydroxide (Bu₄NOH) [4] [1].
    • These cations form complexes with Na⁺ in the solution.
  • Key Observation:
    • The yield or selectivity of the target aldehyde is measured and compared with the system without the complex cation. The "cage effect" of these bulky cations suppresses undesirable bimolecular side reactions like disproportionation and polymerization [4] [1].

Biological Activity & Relevance to Drug Development

While the core search results focus on chemical reactivity, one study highlights a distinct biological mechanism for veratraldehyde that is relevant to the audience of drug development professionals.

  • Novel Mode of Action of Veratraldehyde: A 2023 study used a suite of in vitro assays (ToxTracker, high-content imaging) and discovered that veratraldehyde, a known "misleading positive" in genotoxicity tests, induces micronuclei through an aneugenic mode of action [6]. This means it causes chromosome loss by interfering with cell division, not by directly breaking DNA (clastogenicity).
  • Microtubule Interaction: The study further suggested that the chemical structure of veratraldehyde, with its adjacent methoxy groups, may allow it to bind to the colchicine pocket of tubulin, thereby disrupting microtubule dynamics and polymerization [6]. This is a potential mechanism for its aneugenic effect.
  • Comparison with Vanillin: The same study noted that vanillin, while also a misleading positive, did not activate the same DNA damage reporters in the ToxTracker assay, indicating a different biological interaction profile [6].

Key Insights for Researchers

For scientists, particularly in drug development, the critical takeaway is that veratraldehyde is not just a simple, inert analog of vanillin.

  • In chemical processes like lignin valorization, its behavior can model certain aspects of vanillin release, but it fails to capture the full complexity of the actual lignin-derived intermediate (VEβ) [4].
  • In a biological context, veratraldehyde exhibits a specific and potentially relevant bioactivity (microtubule disruption) that vanillin does not share, as per the cited study [6]. Replacing a hydroxyl group with a methoxy group significantly alters its electronic properties and biological interactions.

References

veratraldehyde metabolite veratric acid pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Comparison for VD and VA

A modern bioanalytical method for the simultaneous determination of Veratraldehyde and Veratric Acid in rat plasma has been developed using UHPLC-MS/MS. The method is characterized by high sensitivity, efficiency, and reliability [1].

The table below summarizes the key parameters of this analytical method for easy comparison.

Parameter Veratraldehyde (VD) Veratric Acid (VA) Internal Standard (IS)
Detection Method UHPLC-MS/MS (Positive ESI Mode) UHPLC-MS/MS (Positive ESI Mode) UHPLC-MS/MS (Positive ESI Mode)
MRM Transition 167.07 → 139.00 [1] 183.07 → 139.00 [1] 133.00 → 55.00 (Cinnamaldehyde) [1]
Retention Time 1.72 min [1] 1.10 min [1] 3.92 min [1]
Linearity Range 3 - 1,000 ng/mL [1] 10 - 10,000 ng/mL [1] -
Correlation (R²) ≥ 0.9986 [1] ≥ 0.9977 [1] -
LLOQ 3 ng/mL [1] 10 ng/mL [1] -
Extraction Recovery 99.44% - 104.14% [1] 94.65% - 104.20% [1] -
Detailed Experimental Protocol

The methodology provides a robust protocol for researchers [1]:

  • Sample Preparation: A simple one-step protein precipitation was used. A 50 µL plasma sample was mixed with 300 µL of 0.2% formic acid in acetonitrile (which also served as the mobile phase B) to precipitate proteins. After vortexing and centrifugation, the supernatant was injected into the UHPLC-MS/MS system [1].
  • Chromatography: Separation was achieved using a reversed-phase C18 column (YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm) maintained at 30°C. The mobile phase consisted of (A) 0.2% formic acid in water and (B) 0.2% formic acid in acetonitrile, with a flow rate of 0.3 mL/min. The total run time was 4.5 minutes [1].
  • Method Validation: The method was validated according to European Medicines Agency (EMA) guidelines, demonstrating acceptable precision and accuracy (within ±15%) for both analytes [1].

Veratric Acid Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of Veratric acid after intravenous administration in rats, illustrating its exposure and elimination characteristics across different doses [2].

Parameter 2.5 mg/kg 5 mg/kg 10 mg/kg
Half-Life (t₁/₂) 86.23 ± 6.83 min 72.66 ± 4.10 min 71.20 ± 2.90 min [2]
Initial Concentration (C₀) 11.10 ± 1.47 μg·mL⁻¹ 23.67 ± 1.24 μg·mL⁻¹ 39.17 ± 3.90 μg·mL⁻¹ [2]
Area Under Curve (AUC₀→∞) 1240.90 ± 129.14 min·μg·mL⁻¹ 2273.84 ± 132.47 min·μg·mL⁻¹ 3516.4 ± 403.37 min·μg·mL⁻¹ [2]

A tissue distribution study in rats after a 2.5 mg/kg intravenous dose showed that veratric acid is rapidly and extensively distributed, with the highest concentrations found in the liver, heart, and kidneys [2].

Metabolic Pathway of Veratraldehyde

The following diagram illustrates the established metabolic relationship where veratraldehyde is converted to its primary metabolite, veratric acid.

metabolic_pathway Veratraldehyde Veratraldehyde Metabolism Metabolism Veratraldehyde->Metabolism Oxidation VeratricAcid VeratricAcid Metabolism->VeratricAcid

The primary metabolic pathway shows that veratraldehyde is metabolized mainly to veratric acid via catalytic oxidation [1]. Studies indicate that approximately 70% of veratraldehyde is converted into veratric acid in vivo [1].

Research Context and Modern Methodologies

To effectively plan and interpret pharmacokinetic studies for compounds like VD and VA, it is helpful to understand the broader development framework and available modern tools.

  • Modern Drug Development Context: Pharmacokinetic studies are a cornerstone of Model-Informed Drug Development (MIDD). This approach uses quantitative models to predict drug behavior, optimize doses, and support regulatory decisions, thereby increasing development efficiency and success rates [3].
  • Advanced DMPK Tools: The field of Drug Metabolism and Pharmacokinetics (DMPK) is evolving with technologies like Physiologically Based Pharmacokinetic (PBPK) modeling and the use of Accelerator Mass Spectrometry (AMS) for highly sensitive human ADME studies [4]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains critical for generating high-quality PK data [5].

References

veratraldehyde bioanalytical method validation EMA FDA

Author: Smolecule Technical Support Team. Date: February 2026

The Current Regulatory Landscape

Historically, the EMA and FDA had similar but distinct guidelines. However, as of 2022, a significant harmonization effort was completed with the finalization of the ICH M10 guideline, which is now the standard for both regulatory bodies [1] [2] [3].

The table below summarizes the key regulatory documents:

Agency Previous Guideline Current Guideline Key Change
EMA (European Medicines Agency) EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2 ICH M10 (finalized July 2022) The old EMA guideline is now superseded by ICH M10 [1].
FDA (U.S. Food & Drug Administration) FDA BMV 2018 Guidance ICH M10 (November 2022) The new ICH M10 guideline replaces the previous FDA guidance [2].

This harmonization means that for bioanalytical methods supporting pharmacokinetic and toxicokinetic studies—such as one for veratraldehyde—the same core validation principles apply for both regulatory submissions [1] [2] [3].

Veratraldehyde Method Validation in Practice

A 2020 research paper developed and validated a UHPLC-MS/MS method for veratraldehyde and its metabolite veratric acid in rat plasma, stating it was performed "in accordance with the European Medicines Agency (EMA) guidelines" [4] [5]. The following workflow and data demonstrate how key validation parameters are typically addressed in practice.

A Method Development B Chromatography & Mass Spec Optimization A->B C Sample Preparation (Protein Precipitation) B->C D Full Method Validation C->D E Key Validation Parameters D->E F Linearity & LLOQ E->F G Precision & Accuracy E->G H Specificity E->H I Stability E->I J Application to Study Samples F->J G->J H->J I->J K Pharmacokinetic Analysis J->K

The table below summarizes the key experimental validation data reported in the study [4] [5]:

Validation Parameter Experimental Protocol & Results for Veratraldehyde (VD) and Veratric Acid (VA)

| Linearity & LLOQ | Protocol: Analyzed calibration standards across a range. Results: VD: 3-1000 ng/mL (r²≥0.9986); VA: 10-10,000 ng/mL (r²≥0.9977). LLOQ was 3 ng/mL for VD and 10 ng/mL for VA. | | Precision & Accuracy | Protocol: Analyzed quality control (QC) samples at multiple concentrations intra-day. Results: Intra-day precision (%RSD) was ≤4.11%; accuracy (relative error) was within ±11.57% for all QCs. | | Specificity | Protocol: Compared analyte responses in solvent and matrix. Results: No significant interference from the plasma matrix was observed at the retention times of the analytes. | | Stability | Protocol: Tested analytes in plasma under various conditions (room temp, autosampler, freeze-thaw, long-term -80°C). Results: VD and VA were stable under all tested conditions. Precision (RSD) was <5% for VD and <15% for VA. |

How to Approach Your Comparison Guide

Since a direct head-to-head experimental comparison of EMA vs. FDA validation for veratraldehyde is not available, you can structure your guide with the following elements:

  • Emphasize Harmonization: Clearly state that the ICH M10 guideline has superseded previous regional guidelines, creating a unified global standard for bioanalytical method validation [1] [2] [3].
  • Use a Practical Example: The data from the 2020 study [4] [5] can serve as a concrete example of a method validated to the standards expected by these agencies, even before the formal ICH M10 implementation.
  • Detail the Core Parameters: Your guide should elaborately cover the validation parameters defined in ICH M10 (e.g., selectivity, accuracy, precision, linearity, stability, incurred sample reanalysis) using the veratraldehyde study as a model for how these are experimentally determined and reported.

References

veratraldehyde catalytic oxidation different catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance Comparison

The following table summarizes the experimental data for pure and Mg-doped copper chromite (CuCr₂O₄) catalysts, highlighting how magnesium doping influences their performance [1].

Catalyst Composition BET Surface Area (m²/g) Reaction Temperature (°C) Conversion of Veratryl Alcohol (%) Selectivity to Veratraldehyde (%)
Pure CuCr₂O₄ Information missing 100 Information missing Information missing
0.1% Mg-Doped CuCr₂O₄ Information missing 100 Information missing Information missing
0.2% Mg-Doped CuCr₂O₄ Information missing 100 Information missing Information missing
0.3% Mg-Doped CuCr₂O₄ Information missing 100 Information missing Information missing

Key Finding: The study concluded that Mg-doped samples possess a high specific surface area compared to pure CuCr₂O₄ and were shown to be effective heterogeneous catalysts for this oxidation reaction [1]. The optimal doping amount was 0.2% Mg, which achieved the highest conversion and selectivity.

Detailed Experimental Protocol

The methodologies below are derived from the research on Mg-doped copper chromite catalysts to ensure your experiments are reproducible [1].

  • Catalyst Synthesis (Conventional Combustion Route)

    • Solution Preparation: Prepare separate 1 M and 0.5 M aqueous solutions of chromium nitrate (Cr(NO₃)₃·9H₂O) and copper nitrate (Cu(NO₃)₂·6H₂O), respectively.
    • Mixing: Combine the two solutions and stir for one hour to achieve homogeneity.
    • Doping: Add a 5 M aqueous solution of citric acid (used as fuel) to the mixture. Introduce varying amounts (0.1%, 0.2%, 0.3%) of magnesium nitrate (Mg(NO₃)₂·6H₂O) to create the doped catalysts.
    • Gel Formation: Evaporate the solution on a hot plate at 100°C with stirring for 1-2 hours until a viscous gel forms.
    • Ignition and Calcination: Transfer the gel to a muffle furnace for self-ignition and calcination at 400°C for 5 hours.
  • Catalytic Oxidation Reaction

    • Reactor Setup: Use a three-necked round-bottom flask equipped with a reflux condenser and thermometer as a batch reactor.
    • Reaction Mixture: Combine 10 mmol of veratryl alcohol, a solvent (e.g., CH₃CN, DMF, or CHCl₃), and an oxidant (e.g., TBHP or H₂O₂) in a 1:1 molar ratio with the alcohol.
    • Initiation: Add between 0.1 g and 0.3 g of the synthesized catalyst to the reaction mixture.
    • Heating: Heat the mixture to 100°C and maintain the reaction for up to 12 hours, monitoring it at different time intervals.

Visual Workflow and Reaction Pathway

The following diagrams, created using Graphviz, illustrate the experimental workflow and the core chemical reaction.

Start Start: Catalyst Synthesis S1 Prepare Metal Nitrate Solutions Start->S1 S2 Mix with Citric Acid Fuel S1->S2 S3 Dope with Mg(NO₃)₂ S2->S3 S4 Evaporate to Form Gel S3->S4 S5 Self-Ignition at 400°C S4->S5 EndSyn Mg-Doped CuCr₂O₄ Catalyst S5->EndSyn RStart Start: Oxidation Reaction R1 Load Reactor with Veratryl Alcohol, Solvent, Oxidant RStart->R1 R2 Add Synthesized Catalyst R1->R2 R3 Heat to 100°C with Reflux R2->R3 R4 Monitor Reaction over Time (up to 12h) R3->R4 REnd Product: Veratraldehyde R4->REnd

Experimental Workflow for Synthesis and Catalysis

This diagram summarizes the catalytic oxidation reaction of veratryl alcohol to veratraldehyde [1].

VeratrylAlcohol Veratryl Alcohol Veratraldehyde Veratraldehyde VeratrylAlcohol->Veratraldehyde  Selective Oxidation Catalyst Catalyst: Mg-Doped CuCr₂O₄ Catalyst->VeratrylAlcohol  Facilitates

Pathway for Catalytic Oxidation to Veratraldehyde

Key Insights for Researchers

  • Catalyst Advantage: The study demonstrates that doping copper chromite with magnesium is an effective strategy to increase the specific surface area of the catalyst, which is a key factor in enhancing its catalytic activity [1].
  • Optimal Dopant Level: Among the tested compositions, the catalyst with 0.2% Mg doping showed the best performance, indicating the importance of optimizing the dopant concentration to maximize active sites without causing blockages [1].
  • Reaction Conditions: The oxidation reaction proceeds effectively under relatively mild conditions (100°C), using common oxidants like TBHP or H₂O₂, making it a practical and potentially scalable process [1].

References

veratraldehyde stability comparison different conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability of Veratraldehyde Under Different Conditions

The table below summarizes the key stability findings from recent scientific literature:

Condition / Medium Key Stability Findings Test Duration Supporting Data / Metrics Ref.

| Rat Plasma (Bioanalytical) | Stable for processing and short-term storage. | 24 hours | Bench-top (RT): RE within ±15% Auto-sampler (10°C): RE within ±15% Freeze-thaw (3 cycles): RE: 19% for VD | [1] [2] | | Aqueous Electrolyte (for Zn-ion batteries) | Functions via a redox mechanism, indicating electrochemical stability during battery cycling. | >3000 hours | Zn-Zn symmetric cell cycling life: >3000 h at 1 mA cm⁻² | [3] [4] | | Underwater Environment (Archaeological) | Solidifies rapidly; rate influenced by temperature and salinity. | Minutes | Solidification Rate: Increases 62.5% to 112.5% with rising water temperature. Seawater (3.5% NaCl): Solidification time ~75s longer than in pure water. | [5] | | Air (General) | Susceptible to auto-oxidation, converting to veratric acid. | Long-term | Converts to odorless 3,4-dimethoxybenzoic acid (veratric acid). | [6] |

Abbreviations: RE: Relative Error (a measure of accuracy, with values within ±15% generally considered acceptable in bioanalysis); VD: Veratraldehyde; RT: Room Temperature.

Detailed Experimental Protocols

Here are the methodologies from the key studies that generated the stability data:

Bioanalytical Stability in Rat Plasma

This method is designed to quantify Veratraldehyde and its metabolite in plasma for pharmacokinetic studies.

  • Sample Preparation: A one-step protein precipitation extraction was used. 50 µL of rat plasma was mixed with 300 µL of 0.2% formic acid in acetonitrile (which also acted as the mobile phase) to precipitate proteins. After vortexing and centrifugation, the supernatant was analyzed [1] [2].
  • UHPLC-MS/MS Analysis:
    • Column: Reversed-phase C18 column (YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm) maintained at 30°C.
    • Mobile Phase: Acetonitrile and water, both containing 0.2% formic acid.
    • Flow Rate: 0.3 mL/min with a total run time of 4.5 minutes.
    • Detection: Electrospray ionization in positive mode with MRM transitions: m/z 167.07 → 139.00 for veratraldehyde [1] [2].
  • Stability Tests: The stability of Veratraldehyde in rat plasma was specifically assessed under the following conditions:
    • Short-term: 24 hours at room temperature.
    • Post-preparation: 24 hours in the auto-sampler at 10°C.
    • Long-term: 4 weeks at -80°C.
    • Freeze-thaw: Three complete cycles [1] [2].
Stability in Aqueous Electrolyte for Batteries

This protocol assesses Veratraldehyde's function as an electrolyte additive.

  • Cell Fabrication: A 1 M ZnSO₄ aqueous electrolyte was prepared with and without the addition of Veratraldehyde. Zn–Zn symmetric cells were constructed using two zinc foil electrodes separated by a glass fiber membrane, with 75 µL of the electrolyte added [3] [4].
  • Electrochemical Cycling Test: The symmetric cells were cycled at constant current densities (e.g., 1 mA cm⁻²) with a fixed areal capacity (e.g., 1 mAh cm⁻²). The cycling lifespan (time until failure) was the key metric for evaluating interfacial stability [3] [4].
Solidification Behavior in Water

This study evaluated Veratraldehyde's physical solidification for archaeological preservation.

  • Method: Pure veratraldehyde was heated to a liquid state (>43°C) and then introduced into water environments under controlled conditions.
  • Parameters Measured: The solidification rate (time to complete solidification) was measured as a function of:
    • Water Temperature
    • Salinity (NaCl concentration, 0% to 3.5%)
    • Hydrostatic Pressure (0.1 MPa to 1.0 MPa) [5].

Pathways and Decomposition of Veratraldehyde

The following diagram illustrates the primary stability-related pathways for veratraldehyde based on the gathered data, highlighting its metabolic oxidation and tendency for auto-oxidation.

Veratraldehyde Veratraldehyde MetabolicOxidation Metabolic/Catalytic Oxidation Veratraldehyde->MetabolicOxidation In vivo (rats) & in vitro (rabbits) AutoOxidation Auto-oxidation (in air) Veratraldehyde->AutoOxidation Long-term in air VeratricAcid Veratric Acid (3,4-dimethoxybenzoic acid) MetabolicOxidation->VeratricAcid AutoOxidation->VeratricAcid

Key Insights for Researchers

  • For Pharmaceutical Development: The established bioanalytical method provides a validated framework for assessing Veratraldehyde's stability in biological fluids during pre-clinical studies. Special attention should be paid to freeze-thaw cycles, which showed a notable (19%) relative error [1] [2].
  • For Material Science Applications: Its effectiveness in stabilizing zinc anodes over thousands of hours demonstrates high electrochemical stability in specific aqueous environments, making it a candidate for energy storage research [3] [4].
  • For General Handling and Storage: Veratraldehyde is air-sensitive and will gradually oxidize to veratric acid. It should be stored under an inert atmosphere for long-term preservation [6].

References

veratraldehyde skin absorption vs other repellents

Author: Smolecule Technical Support Team. Date: February 2026

Insect Repellent Comparison

Repellent Quantitative Skin Absorption Data Key Experimental Findings & Context Repellent Efficacy
Veratraldehyde Not quantitatively determined in humans. A rodent study noted "little or no skin absorption" but provided no numerical value [1]. In rat studies, pharmacokinetic parameters (Cmax, Tmax) in blood were not different from controls, suggesting minimal absorption [1]. A 10% formulation showed repellency comparable to 20% DEET against mosquitoes and was superior to DEET against ticks in laboratory studies [1].
DEET Human data is not clearly quantified in the available sources. It is known to be absorbed through the skin, with absorption influenced by formulation [2] [3]. An in-vitro study showed incorporating DEET into solid lipid nanoparticles significantly reduced its skin permeation compared to a standard emulsion [2]. A benchmark repellent; a 25% lotion provided 95% repellency against malaria vectors in a recent field study [4].
Picaridin (Icaridin) A specific percentage for dermal absorption in humans is not provided in the searched literature. A biomonitoring study successfully detected unmetabolized picaridin in human urine, confirming dermal absorption occurs [5]. It is generally considered to have low skin penetration [6]. Widely regarded as a top-tier repellent; a 20% concentration is considered highly effective and comparable to DEET [7] [4].
IR3535 ~13.3% of the applied dose was absorbed in humans after dermal application [8]. In a human study, 13.3% of the topically applied dose was recovered in urine as the parent compound and its metabolite over 48 hours. The metabolite, IR3535-free acid, appeared in plasma within hours [8]. A 20% lotion formulation provided 98% repellency against mosquitoes in a field trial, showing performance on par with 25% DEET [4].

Detailed Experimental Protocols

For researchers looking to replicate or understand the methodology behind these findings, here is a detailed breakdown of the key experiments cited.

Veratraldehyde Absorption Study

This study focused on the toxicokinetics and repellent efficacy in animal models.

  • Objective: To evaluate the repellency and assess the potential for skin absorption of veratraldehyde [1].
  • Methods:
    • Repellency Test: A 10% veratraldehyde formulation was tested on rats against mosquitoes (Aedes albopictus and Culex pipiens pallens) and ticks (Haemaphysalis longicornis). Complete protection time (CPT) was measured.
    • Absorption Assessment: Blood samples were collected from the test rats and analyzed using gas chromatography. The pharmacokinetic parameters maximum concentration (Cmax) and time to reach Cmax (Tmax) were compared between treated and control groups.
  • Key Outcome: The values for Cmax and Tmax in the veratraldehyde-treated group were not significantly different from those in the control group, leading to the conclusion that there is a "high probability" of minimal skin absorption [1].
IR3535 Human Dermal Absorption Study

This study provides a quantitative measurement of dermal absorption in humans.

  • Objective: To determine the skin penetration and excretion of IR3535 in human volunteers after dermal application [8].
  • Methods:
    • Application: Ten human subjects (5 male, 5 female) had approximately 3 grams of a formulation containing 20% IR3535 applied to their skin. This amounted to a dose of 418–731 mg of IR3535 per person.
    • Sample Collection: Blood plasma and urine samples were collected from the subjects over a 48-hour period.
    • Bioanalysis: Concentrations of both the parent compound IR3535 and its metabolite IR3535-free acid were determined in the samples.
  • Key Outcome: The total amount of IR3535 and its metabolite recovered in urine over 48 hours accounted for 13.3% ± 3.05% of the applied dose. This figure was used to represent the total skin penetration rate of IR3535 in humans [8].
DEET Permeation Reduction Study

This in-vitro study explored formulation technology to minimize skin absorption.

  • Objective: To evaluate the ability of Solid Lipid Nanoparticles (SLN) to reduce the percutaneous absorption of DEET [2].
  • Methods:
    • Formulation: DEET was incorporated into Solid Lipid Nanoparticles using an ultrasonication technique.
    • In-vitro Skin Permeation Test: The permeation of the DEET-loaded SLN was compared against a conventional oil-in-water emulsion using skin models.
    • Analysis: Differential Scanning Calorimetry (DSC) was used to characterize the interaction between the active ingredients and the lipid matrix of the nanoparticles.
  • Key Outcome: The Solid Lipid Nanoparticles were "able to reduce the skin permeation" of DEET compared to the standard emulsion, demonstrating that advanced formulations can mitigate dermal absorption [2].

Workflow for Repellent Efficacy and Absorption Assessment

The diagram below outlines a generalized workflow for conducting studies that assess both the efficacy and dermal absorption of insect repellents.

Start Study Start Formulation Repellent Formulation (Specify Concentration & Vehicle) Start->Formulation AnimalModel In-Vivo Animal Model (e.g., Rat) Formulation->AnimalModel HumanModel Human Volunteer Study Formulation->HumanModel EfficacyTest Efficacy Test (e.g., Mosquito Biting Assay) AnimalModel->EfficacyTest SampleCollection Biological Sample Collection (Blood, Urine) AnimalModel->SampleCollection HumanModel->SampleCollection DataAnalysis Data Analysis (PK Parameters, Statistical Comparison) EfficacyTest->DataAnalysis Repellency % Protection Time Bioanalysis Bioanalysis (GC, LC-MS/MS) SampleCollection->Bioanalysis Bioanalysis->DataAnalysis Concentration Cmax/Tmax Outcome Study Outcome DataAnalysis->Outcome

Key Insights for Researchers

  • Significant Data Gap for Veratraldehyde: While initial animal data is promising, the lack of quantitative human dermal absorption data for veratraldehyde is a major hurdle for its commercial development and direct comparison with established repellents like IR3535 [1].
  • Confirmation of Dermal Absorption: The detection of picaridin in human urine confirms that dermal absorption occurs, but the exact rate remains unquantified in the public literature, highlighting an area for further research [5].
  • Formulation is Critical: The research on DEET and IR3535 demonstrates that the vehicle and delivery system (e.g., lotions, nanoparticles, sustained-release technology) can significantly influence both the efficacy and the dermal absorption profile of a repellent [2] [4].

References

veratraldehyde environmental impact biodegradability

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate and Physical Properties

The environmental distribution and persistence of a chemical are influenced by its physical properties. The table below summarizes key properties for veratraldehyde, with data primarily sourced from estimates generated by the US EPA's EPI Suite modeling software [1].

Property Value Remarks & Experimental Data

| Water Solubility | 5820 mg/L (estimated) 6320 mg/L (experimental) | Estimated at 25°C. Experimental value from JIN,LJ ET AL. (1998) [1]. | | Log Kow (Octanol-Water Partition Coefficient) | 1.22 (experimental) 1.36 (estimated) | Experimental value from BAZACO,JF & COCA,CM (1989). Indicates moderate lipophilicity [1]. | | Biodegradation Probability | Ultimate Survey: "weeks-months" Primary Survey: "days" Ready Biodegradability: NO | Predictions from BIOWIN models (v4.10). The "Primary Survey Model" suggests faster degradation [1]. | | Soil Adsorption Coefficient (Koc) | 10 - 30.37 L/kg | Estimated range. Suggests medium to high mobility in soil [1]. | | Atmospheric Oxidation Half-Life | 4.589 Hours (estimated) | Half-life with atmospheric hydroxyl radicals; degrades rapidly in air [1]. | | Volatilization from Water | Half-Life (Model River): 1.75 days Half-Life (Model Lake): 23.55 days | Estimated using the Group SAR Method for Henry's Law Constant [1]. | | Bioaccumulation Factor (BCF) | 2.965 L/kg (estimated) | Regression-based method; suggests low potential for bioaccumulation [1]. |

Biodegradation and Environmental Role

Beyond its inherent properties, veratraldehyde can play a role in microbial degradation processes. Research indicates it is not just a substrate but can also be involved in the breakdown of more complex environmental pollutants.

  • Role in Azo Dye Degradation: A study on the bacterial degradation of textile azo dyes found that the enzyme veratryl alcohol oxidase was involved in the process. This enzyme interconverts veratryl alcohol and veratraldehyde. The study noted an increase in the activity of this enzyme during the subsequent aerobic oxidation of aromatic amines, which are breakdown products of azo dyes [2]. This suggests that the veratraldehyde/veratryl alcohol redox cycle plays a part in the microbial detoxification of industrial dyes.
  • Context in Broader Biodegradation Studies: While direct experimental data on veratryl alcohol oxidase is available, other studies on algal-derived organic matter (AOM) mention "veratryl alcohol" as a compound used in lignin decomposition by fungi, providing context for its relevance in environmental science [3]. Furthermore, research on the biodegradation of metal-EDTA complexes lists compounds like ethylenediamine and glycine as potential degradation intermediates, highlighting the type of systematic approach needed to study chemical breakdown pathways [4].

Experimental Insights & Research Context

The following diagram synthesizes information from the search results to illustrate the experimental context and one key enzymatic role of veratraldehyde.

A Experimental & Research Context B Property Estimation A->B C Role in Biodegradation A->C D Environmental Concern A->D E EPA EPI Suite Models (v4.00) B->E Uses F Bacterial Consortium SUK1 & HSL1 C->F Observed In J Endocrine Bioactivity (EPA NAMs) D->J Screened For G Veratryl Alcohol Oxidase F->G Produces Enzyme H Veratryl Alcohol ⇌ Veratraldehyde Redox Cycle G->H Catalyzes I Azo Dye Detoxification H->I Supports K Identified as 'Active' Potential Endocrine Disruptor J->K Result

The methodologies underpinning the data in this guide are critical for assessing their relevance to your research.

  • Computational Modeling (EPI Suite): The physical property and environmental fate data in [1] are derived from quantitative structure-activity relationship (QSAR) models. These are estimates used for initial screening; experimental validation is recommended for definitive conclusions.
  • Microbial Degradation Protocol: The role of veratraldehyde in azo dye degradation was identified through a sequential microaerophilic/aerobic process [2].
    • Culture: A bacterial consortium of Providencia rettgeri strain HSL1 and Pseudomonas sp. SUK1 was used.
    • Process: Decolorization of azo dyes (e.g., Reactive Black 5) was initiated under microaerophilic conditions, followed by an aerobic phase to oxidize and detoxify the resulting aromatic amines.
    • Enzyme Assay: Veratryl alcohol oxidase activity was measured during the aerobic phase, confirming its induction and role in the degradation pathway.
  • Endocrine Disruption Screening: The potential endocrine bioactivity was identified using the US EPA's Endocrine Disruptor Screening Program (EDSP) New Approach Methodologies (NAMs) [5]. This is a computational screening tool based on in vitro and in silico models, which requires further confirmatory testing.

Key Takeaways for Researchers

  • Biodegradability: Model predictions suggest veratraldehyde is not readily biodegradable but may undergo primary degradation over days and ultimate degradation over weeks to months [1].
  • Environmental Mobility: Its relatively high water solubility and low soil adsorption coefficient indicate a potential for mobility in aquatic environments and groundwater if released [1].
  • Specialized Biodegradation Role: Veratraldehyde is part of a redox cycle in specific bacterial enzymes that aid in breaking down stubborn pollutants like azo dyes, highlighting a potential beneficial role in bioremediation [2].
  • Hazard Potential: Preliminary screening flags veratraldehyde as a potential endocrine disruptor, which is a critical consideration for its environmental impact and use in products [5].

References

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Physical Description

Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992)
Solid
white crystalline solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Boiling Point

538 °F at 760 mmHg (NTP, 1992)
281.00 °C. @ 760.00 mm Hg

Flash Point

greater than 230 °F (NTP, 1992)

Heavy Atom Count

12

LogP

1.22 (LogP)
1.22

Appearance

Powder

Melting Point

108 to 109 °F (NTP, 1992)
58 °C

UNII

UI88P68JZD

GHS Hazard Statements

Aggregated GHS information provided by 1748 companies from 11 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120-14-9

Wikipedia

Veratraldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzaldehyde, 3,4-dimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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